4-Fluoro-1H-indazol-6-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBVJTWZOAYBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646213 | |
| Record name | 4-Fluoro-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-07-0 | |
| Record name | 4-Fluoro-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 4-Fluoro-1H-indazol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established physicochemical principles to offer robust estimations and detailed experimental guidance.
Core Physicochemical and Basic Properties
This compound possesses two primary sites susceptible to protonation: the exocyclic 6-amino group and the nitrogen atoms within the indazole ring. The basicity of this compound, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its solubility, membrane permeability, and target engagement in biological systems.
Estimated Basicity and Protonation Sites
-
Indazole: The parent indazole ring is weakly basic, with the protonation occurring on the N2 atom of the pyrazole moiety. The pKa of the indazolium cation is approximately 1.04.[1]
-
Aniline: The pKa of the anilinium ion is approximately 4.6.[2][3][4]
-
4-Fluoroaniline: The introduction of a fluorine atom at the para-position has a minimal impact on the basicity of the amino group, with a reported pKa of 4.65.[5][6][7][8][9] This suggests the electron-withdrawing inductive effect of the fluorine atom is largely counteracted by its electron-donating resonance effect.
-
Aminopyridines: For comparison, 2-aminopyridine has a pKa of 6.86, while 4-aminopyridine has a pKa of 9.17, illustrating how the position of an amino group on a nitrogen-containing heterocycle significantly influences basicity.[10][11][12][13]
Based on this data, the 6-amino group is expected to be the primary basic center of this compound. Its basicity will be comparable to, but likely slightly weaker than, aniline due to the electron-withdrawing nature of the fused indazole ring system. The fluorine atom at the 4-position is not expected to significantly alter the basicity of the 6-amino group. The N2 atom of the indazole ring is a much weaker basic site.
Therefore, two pKa values can be anticipated for this compound:
-
pKa1: Estimated to be in the range of 3.5 - 4.5 , corresponding to the protonation of the 6-amino group.
-
pKa2: Estimated to be around 1.0 , corresponding to the protonation of the indazole N2 atom.
Quantitative Data Summary
The following table summarizes the available and estimated physicochemical properties of this compound and its relevant structural analogues.
| Property | This compound | Indazole | Aniline | 4-Fluoroaniline |
| Molecular Formula | C₇H₆FN₃ | C₇H₆N₂ | C₆H₇N | C₆H₆FN |
| Molecular Weight | 151.14 g/mol | 118.14 g/mol | 93.13 g/mol | 111.12 g/mol |
| pKa (Conjugate Acid) | pKa1 ≈ 3.5 - 4.5 (at 6-NH₃⁺)pKa2 ≈ 1.0 (at N2-H⁺) (Estimated) | 1.04[1] | 4.6[2][3][4] | 4.65[5][6][7][8][9] |
| LogP | 0.99 (Calculated) | 1.39 (Experimental) | 0.9 (Experimental) | 1.15 (Experimental)[5] |
| Topological Polar Surface Area (TPSA) | 54.70 Ų (Calculated) | 28.68 Ų (Calculated) | 26.02 Ų (Calculated) | 26.02 Ų (Calculated) |
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for drug development. The following are detailed, standard methodologies for the experimental measurement of the pKa of this compound.
Potentiometric Titration
This is a high-precision technique for determining pKa values.[14] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[15]
-
-
Calibration:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
-
Titration Procedure:
-
Place a known volume of the sample solution into a thermostatted titration vessel.
-
Add the ionic strength adjuster.
-
To determine the basic pKa, titrate the sample solution with the standardized strong acid (HCl). To determine the acidic pKa of the protonated form, first, acidify the solution to a low pH (e.g., pH 2) and then titrate with the standardized strong base (NaOH).
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
UV-Vis Spectrophotometry
This method is advantageous for compounds with a chromophore near the ionization center, as the UV-Vis absorbance spectrum will change with pH.[16][17][18] It requires smaller amounts of the compound compared to potentiometric titration.[17]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 mM) in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).
-
-
Spectral Acquisition:
-
For each buffer solution, add a constant, known amount of the stock solution to ensure the total concentration of the analyte is the same in all samples.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution against a buffer blank.
-
Also, record the spectra in a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength versus the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the inflection point of the curve.
-
Visualizing Experimental and Logical Workflows
General Workflow for pKa Determination
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel compound, with a focus on pKa determination.
Caption: Generalized workflow for pKa determination.
Role in Kinase Inhibition Signaling Pathways
Indazole derivatives are a well-established class of pharmacophores in modern drug discovery, particularly as inhibitors of protein kinases.[19][20][21] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[22] This action effectively blocks the signaling cascade.
The basicity of a molecule like this compound is critical for its function as a kinase inhibitor. The protonation state of the molecule at physiological pH (around 7.4) will determine its charge and its ability to form key hydrogen bonds and electrostatic interactions within the ATP-binding site of the target kinase.
The diagram below illustrates the general principle of kinase inhibition by an indazole derivative.
Caption: General mechanism of kinase inhibition.
Conclusion
While direct experimental data on the basic properties of this compound are scarce, a thorough analysis of its structure and comparison with related compounds allows for a reliable estimation of its pKa values. The 6-amino group is predicted to be the more basic center, with an estimated pKa in the range of 3.5 to 4.5. This guide provides the necessary theoretical foundation and detailed experimental protocols for the precise determination of these crucial physicochemical parameters, which are indispensable for advancing the development of indazole-based therapeutic agents.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. pKa of Aniline [vcalc.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 7. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 10. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. 504-29-0 CAS MSDS (2-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prezi.com [prezi.com]
- 19. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 21. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. caribjscitech.com [caribjscitech.com]
An In-Depth Technical Guide to 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 4-Fluoro-1H-indazol-6-amine, a fluorinated indazole derivative of interest in medicinal chemistry and drug discovery.
Molecular Structure and Identifiers
This compound is a heterocyclic aromatic compound featuring a bicyclic indazole core. This core structure, composed of a fused benzene and pyrazole ring, is a recognized pharmacophore found in numerous biologically active molecules.[1][2][3][4][5] The key structural features include a fluorine atom substituted at the 4-position and an amine group at the 6-position.
The standard molecular identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 885520-07-0[6] |
| Molecular Formula | C₇H₆FN₃[6] |
| Molecular Weight | 151.14 g/mol [6] |
| Canonical SMILES | NC1=CC(F)=C2C=NNC2=C1[6] |
A logical diagram of the key molecular identifiers is presented below.
Physicochemical Properties
While experimental data on the physicochemical properties of this compound are limited in publicly accessible literature, computational predictions provide valuable insights.
| Property | Predicted Value |
| Topological Polar Surface Area (TPSA) | 54.7 Ų[6] |
| LogP | 1.2842[6] |
| Hydrogen Bond Acceptors | 2[6] |
| Hydrogen Bond Donors | 2[6] |
| Rotatable Bonds | 0[6] |
Synthesis
-
Cyclization of substituted hydrazines with ortho-halobenzonitriles or ortho-halobenzaldehydes. [7]
-
Intramolecular cyclization of N-arylhydrazones.
-
Diazotization of ortho-toluidines followed by cyclization.
The synthesis of fluorinated and aminated indazoles can present unique challenges, including regioselectivity and the management of functional group compatibility.[8] The amino group at the C-6 position offers a versatile handle for further functionalization through reactions such as acylation, amidation, alkylation, and reductive amination, allowing for the creation of diverse chemical libraries for drug discovery.[9]
Spectroscopic Data
As of the latest search, no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. The characterization of this compound would typically involve:
-
¹H NMR Spectroscopy: To determine the number and environment of protons in the molecule.
-
¹³C NMR Spectroscopy: To identify the carbon framework.
-
¹⁹F NMR Spectroscopy: To confirm the presence and environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-F bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically detailed in the available literature. However, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][5]
Derivatives of 1H-indazole-6-amine have shown promise as anticancer agents.[10] The indazole core is a key feature in several FDA-approved kinase inhibitors, highlighting its importance in targeting signaling pathways involved in cell proliferation and survival.[7] The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a point for further modification to optimize pharmacological properties.[11]
Given the prevalence of indazole-based compounds as kinase inhibitors, it is plausible that this compound or its derivatives could modulate the activity of various protein kinases involved in cancer signaling. However, without specific experimental data, any discussion of its mechanism of action or associated signaling pathways would be speculative. Further research is required to elucidate the specific biological targets and pharmacological effects of this compound.
The diagram below illustrates a generalized experimental workflow for screening the biological activity of a novel compound like this compound.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to its fluorinated indazole scaffold. While basic molecular identifiers are established, a comprehensive understanding of its chemical and biological properties is hampered by the lack of publicly available experimental data. Further research, including detailed synthetic protocols, full spectroscopic characterization, and robust biological evaluation, is necessary to fully realize the therapeutic potential of this compound and its derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemscene.com [chemscene.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. This compound | 885520-07-0 | Benchchem [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. CAS 709046-14-0: 6-Fluoro-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]
The Ascendant Role of Fluorinated Indazole Amines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated indazole amines, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases. The indazole nucleus, a bicyclic aromatic heterocycle, provides a versatile framework for engaging with a variety of biological targets. The addition of fluorine atoms can profoundly influence the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced potency, selectivity, metabolic stability, and bioavailability.[1][2][3] This technical document provides a comprehensive overview of the biological activities of fluorinated indazole amines, with a focus on their applications as kinase inhibitors, anti-inflammatory agents, and antiviral compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this exciting area.
Kinase Inhibition: A Dominant Therapeutic Application
Fluorinated indazole amines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[4][5] The indazole core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[6][7]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Dysregulation of FGFR signaling is implicated in numerous cancers.[4][8] Several fluorinated indazole amines have demonstrated potent inhibitory activity against FGFR1 and FGFR2. For instance, the presence of a fluorine substitution at the 6-position of the indazole ring has been shown to improve both enzymatic activity and cellular potency.[4] One such compound, containing a 2,6-difluoro-3-methoxyphenyl group, exhibited an IC50 value of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2.[9]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[4] Fluorinated indazole amines have been investigated as VEGFR-2 inhibitors. The 1H-indazole-3-amine moiety is a recognized hinge-binding fragment that effectively interacts with the hinge region of tyrosine kinases like VEGFR.[6]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are common drivers of non-small cell lung cancer.[4] A fluorinated indazole-based covalent inhibitor demonstrated remarkable activity in the sub-nanomolar range against various EGFR mutants, including the resistant T790M mutation.[4] This highlights the potential of fluorinated indazoles to overcome drug resistance.
Other Kinase Targets
Fluorinated indazoles have also shown inhibitory activity against a range of other kinases, including:
-
p38 Kinase: Involved in inflammatory responses.
-
Rho Kinase (ROCK1): A target for cardiovascular diseases. The position of fluorine substitution has a significant impact on potency, with a 6-fluoroindazole derivative showing a dramatically enhanced ROCK1 inhibitory potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[10]
-
Spleen Tyrosine Kinase (Syk): A key mediator in immune signaling.
-
Receptor-Interacting Protein 2 (RIP2) Kinase: Implicated in inflammatory diseases.[10]
Quantitative Data on Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50/EC50 | Cell Line | Reference |
| 1H-Indazol-3-amine derivatives | FGFR1 | < 4.1 nM | - | [4] |
| FGFR2 | 2.0 nM | - | [4] | |
| KG1 | 25.3 nM | KG1 | [4][9] | |
| SNU16 | 77.4 nM | SNU16 | [9] | |
| Indazole-based covalent inhibitors | EGFR (wild type) | 1-4.3 nM | - | [4] |
| EGFR (L858R mutant) | 1.1-8.1 nM | - | [4] | |
| EGFR (L858R/T790M mutant) | single-digit nM | - | [4] | |
| Fluorinated Indazole | ROCK1 (C6-fluoro) | 14 nM | - | [10] |
| ROCK1 (C4-fluoro) | 2500 nM | - | [10] | |
| 6-Fluoroindazoles | ROCK1 | 6-7 nM | - | |
| 5-Indazole derivatives | p38 Kinase | < 10 µM | - | |
| Fluorinated Indazoles | Syk Kinase | 4-64 nM | Ramos B cells |
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a wide range of diseases.[11][12][13] Fluorinated indazole amines have demonstrated promising anti-inflammatory properties through various mechanisms.
A 6-fluoroindazole derivative was developed as a selective antagonist of the TRPA1 cation channel, exhibiting potent in vivo anti-inflammatory activity with an IC50 of 0.043 µM in an in vitro assay. Other fluorinated indazoles have been patented as inhibitors of p38 kinase for the treatment of inflammatory diseases.
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Target | IC50 | Assay | Reference |
| 6-Fluoroindazole | TRPA1 Cation Channel | 0.043 µM | FLIPR Calcium Cation Imaging Assay | |
| 5-Indazole derivatives | p38 Kinase | < 10 µM | Fluorescence Anisotropy Kinase Binding Assay | |
| Indazole and derivatives | Cyclooxygenase-2 | 12.32 - 23.42 µM | In vitro COX-2 inhibition assay | [11] |
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Fluorinated indazole amines have shown potential in this area, particularly against HIV.
Two 5-fluoroindazole derivatives were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, demonstrating excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme.[10]
Quantitative Data on Antiviral Activity
| Compound Class | Target | EC50 | Assay | Reference |
| 5-Fluoroindazole derivatives | HIV-1 Reverse Transcriptase | Not specified | Anti-HIV activity assay | [10] |
| 7-substituted carboxamides-4-fluoro indole | HIV-1 | 0.14 - 0.52 nM | Cell-based anti-HIV-1 assay | |
| Heteroaryl-carboxamide-4-fluoro indole | HIV-1 | 0.0058 - 0.057 nM | Cell-based anti-HIV-1 assay | [10] |
Other Biological Activities
Fluorinated indazole amines have also been investigated for other therapeutic applications, including:
-
F1F0-ATPase Inhibition: Some monofluorinated 3-guanidyl-indazole structures have shown potent inhibition of F1F0-ATPase activity with IC50 values <5 µM and cytotoxicity in Ramos cells with EC50 <5 µM.[10]
-
Factor Xa Inhibition: A series of 7-fluoroindazole derivatives were found to be potent and selective inhibitors of Factor Xa, an important target for anticoagulant therapy, with Ki values ranging from 1.4 to 223 nM.
Pharmacokinetics
A significant advantage of incorporating fluorine into drug candidates is the potential for improved pharmacokinetic properties.[1][2][3] Several fluorinated indazole amines have demonstrated good oral bioavailability. For example, a 6-fluoroindazole derivative with potent ROCK1 inhibitory activity also showed a dramatic increase in oral bioavailability (61%).[10] Further examples of 6-fluoroindazoles exhibited good oral bioavailability of 49% and 53% in rat pharmacokinetic studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assays
General Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase. This is often achieved by quantifying the amount of phosphorylated substrate or the amount of ATP consumed during the kinase reaction.
1. Fluorescence Anisotropy/Polarization Kinase Binding Assay (for p38 Kinase)
-
Objective: To determine the binding affinity of inhibitors to the inactive conformation of p38α MAPK.[2]
-
Materials:
-
Purified, unactivated p38α kinase.
-
A fluorescently labeled probe that binds to the allosteric site of inactive p38α.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Test compounds (fluorinated indazole amines).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate wells, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the fluorescent probe to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the p38α kinase to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
2. ADP-Glo™ Kinase Assay (for VEGFR-2, FGFR1, FGFR2, EGFR, Syk)
-
Objective: To measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant kinase (VEGFR-2, FGFR1, FGFR2, EGFR, or Syk).[8][14][15][16][17]
-
Kinase-specific substrate (e.g., a synthetic peptide).[18]
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[15][16][17]
-
Test compounds.
-
White, opaque 384-well microplates.
-
A luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In the microplate wells, add the test compound, the kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15][16][17]
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated from the dose-response curve of percentage inhibition versus compound concentration.
Cellular Assays
1. FLIPR Calcium Influx Assay (for TRPA1 Antagonism)
-
Objective: To measure changes in intracellular calcium concentration in response to TRPA1 channel activation and its inhibition by test compounds.[19]
-
Materials:
-
HEK293 or CHO cells stably expressing the TRPA1 channel.
-
Cell culture medium.
-
Black-walled, clear-bottom 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPA1 agonist (e.g., cinnamaldehyde or AITC).
-
Test compounds.
-
A FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
-
Procedure:
-
Plate the TRPA1-expressing cells in the microplates and incubate overnight.
-
Load the cells with the calcium-sensitive dye for 1 hour at 37°C.[19]
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cell plate and incubate for a short period (e.g., 15 minutes).
-
Place the plate in the FLIPR instrument and initiate the reading to establish a baseline fluorescence.
-
The instrument then adds the TRPA1 agonist to all wells.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced calcium influx. The IC50 value is calculated from the dose-response curve.
2. Anti-HIV Activity Assay (NNRTI Evaluation)
-
Objective: To determine the efficacy of fluorinated indazole amines in inhibiting HIV-1 replication in a cell-based assay.[4][20]
-
Materials:
-
Human T-lymphoid cells (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs).
-
HIV-1 viral stocks (e.g., HIV-1IIIB).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds.
-
96-well plates.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA or a reporter gene assay).[3]
-
-
Procedure:
-
Seed the cells in the 96-well plates.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.[20]
-
At the end of the incubation period, quantify the extent of viral replication.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve. A parallel cytotoxicity assay is performed to determine the CC50 (50% cytotoxic concentration) to calculate the selectivity index (CC50/EC50).[4]
3. Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To assess the effect of the test compounds on the viability of cancer cell lines (e.g., Ramos cells).
-
Materials:
-
Cancer cell line (e.g., Ramos).
-
Cell culture medium.
-
Test compounds.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed the cells in 96-well plates.
-
Add serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The EC50 value is determined from the dose-response curve.
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
-
Objective: To evaluate the acute anti-inflammatory effect of fluorinated indazole amines in a rat model of inflammation.[11][21]
-
Materials:
-
Wistar or Sprague-Dawley rats.
-
Carrageenan solution (1% w/v in saline).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[21]
-
A plethysmometer or calipers to measure paw volume/diameter.
-
-
Procedure:
-
Divide the rats into groups (control, standard drug, and test compound groups).
-
Administer the test compounds or vehicle intraperitoneally or orally.[21]
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.[10][21]
-
Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][21]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
2. Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic parameters, including bioavailability, of fluorinated indazole amines after oral and intravenous administration.[5][22][23]
-
Materials:
-
Sprague-Dawley or Wistar rats with cannulated jugular veins.
-
Test compounds formulated for both oral and intravenous administration.
-
Blood collection supplies.
-
An analytical method for quantifying the drug in plasma (e.g., LC-MS/MS).
-
-
Procedure:
-
Fast the rats overnight before dosing.[5]
-
Administer a single dose of the test compound either orally (by gavage) or intravenously (via the tail vein).[5]
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein cannula.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated. The absolute oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing the Landscape: Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition by fluorinated indazole amines.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Conclusion
Fluorinated indazole amines represent a privileged scaffold in contemporary drug discovery, demonstrating a remarkable breadth of biological activity. Their success as kinase inhibitors, in particular, underscores their potential in oncology and beyond. The strategic incorporation of fluorine not only enhances potency but also fine-tunes pharmacokinetic profiles, paving the way for the development of superior therapeutic agents. The detailed experimental protocols and illustrative workflows provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of compounds from the laboratory to the clinic. The continued exploration of fluorinated indazole amines is poised to yield novel and effective treatments for a host of human diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Fluorescence polarization binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 4-Fluoro-1H-indazol-6-amine: A Technical Overview
For research and drug development professionals, this document provides a detailed technical guide on the spectroscopic and synthetic characteristics of 4-Fluoro-1H-indazol-6-amine. Please note that the spectroscopic data presented herein is a representative example based on closely related structures and is intended for illustrative purposes.
Core Compound Information
| IUPAC Name | This compound |
| Synonyms | 6-Amino-4-fluoroindazole |
| CAS Number | 885520-07-0[1] |
| Molecular Formula | C₇H₆FN₃[1] |
| Molecular Weight | 151.14 g/mol [1] |
| Structure | (Image of the chemical structure of this compound) |
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These values are predicted based on the analysis of structurally similar indazole derivatives.
¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 12.5 (broad s) | Singlet | - | 1H | NH (indazole) |
| 7.85 | Singlet | - | 1H | H-3 |
| 6.52 | Doublet | 10.5 | 1H | H-5 |
| 6.30 | Doublet | 2.0 | 1H | H-7 |
| 5.50 (broad s) | Singlet | - | 2H | NH₂ |
¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 157.0 (d, J = 240 Hz) | C-4 |
| 149.5 | C-6 |
| 141.0 | C-7a |
| 134.0 | C-3 |
| 115.5 (d, J = 12 Hz) | C-5 |
| 110.0 | C-3a |
| 95.5 (d, J = 25 Hz) | C-7 |
Mass Spectrometry (MS) Data
| Ion | [M+H]⁺ |
| Calculated m/z | 152.0624 |
| Observed m/z | 152.0621 |
Experimental Protocols
The following protocols provide a plausible route for the synthesis and spectroscopic analysis of this compound, based on established methodologies for related compounds.[2][3][4]
Synthesis of this compound
A potential synthetic route to this compound could involve a multi-step process starting from a suitable fluorinated and nitrated toluene derivative. The key steps would likely include the formation of the indazole ring followed by the reduction of a nitro group to the amine.
Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indazole
A mixture of 2-methyl-3-fluoro-5-nitroaniline (1 equivalent) in acetic acid is treated with a solution of sodium nitrite (1.1 equivalents) in water at 0-5 °C. The reaction mixture is stirred for 1-2 hours, allowing for diazotization and subsequent intramolecular cyclization to form the indazole ring. The product is then isolated by filtration and purified by recrystallization.
Step 2: Reduction to this compound
The 4-Fluoro-6-nitro-1H-indazole (1 equivalent) is dissolved in ethanol, and a catalyst such as palladium on carbon (10 mol%) is added. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the final compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The data is acquired in positive ion mode.
Potential Biological Activity and Signaling Pathway
Indazole derivatives are known for their wide range of biological activities, including their potential as anticancer agents.[5][6][7][8] Some substituted indazoles have been shown to induce apoptosis in cancer cells. While the specific biological role of this compound is not extensively documented, it is plausible that it could interact with pathways that regulate cell death. One such critical pathway involves the tumor suppressor protein p53 and its negative regulator MDM2, as well as the Bcl-2 family of proteins which are central to the intrinsic apoptosis pathway.[8]
References
- 1. chemscene.com [chemscene.com]
- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Safety Profile of 4-Fluoro-1H-indazol-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for 4-Fluoro-1H-indazol-6-amine (CAS No. 885520-07-0), a key building block in modern medicinal chemistry and drug discovery. Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from supplier data and extrapolates from the safety profiles of structurally analogous compounds, such as other fluorinated and aminated indazoles. Researchers should treat this information as a baseline for safe laboratory practices and conduct their own risk assessments based on the specific experimental conditions.
Compound Identification and Properties
This compound is a fluorinated heterocyclic amine with increasing importance in the synthesis of pharmacologically active molecules. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 885520-07-0 | ChemScene[1] |
| Molecular Formula | C₇H₆FN₃ | ChemScene[1] |
| Molecular Weight | 151.14 g/mol | ChemScene[1] |
| Purity | ≥96% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[1] |
| logP | 1.2842 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial to minimize risk when working with this compound. The following procedures are based on best practices for handling hazardous chemical compounds.[2][3][4]
Engineering Controls and Personal Protective Equipment (PPE)
Experimental Workflow for Establishing Controls
Caption: Engineering controls and PPE workflow for handling this compound.
Handling Procedures
-
Pre-use Inspection: Always inspect containers for damage before use.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Dust Formation: Avoid the formation and spread of dust. Use non-sparking tools for handling.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
Storage
-
Temperature: Store in a cool, dry place. Supplier data recommends storage at 4°C.[1]
-
Light: Protect from light.[1]
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of exposure. The following first aid measures are recommended based on the predicted hazards.[2][3]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Disposal Management
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response Protocol
The logical workflow for responding to a spill is outlined below.
Caption: Logical workflow for responding to a chemical spill.
Waste Disposal
-
Classification: Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Procedure: Do not dispose of down the drain. All waste must be collected in sealed, properly labeled containers.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. The toxicological profile is inferred from structurally similar compounds. The primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2][3] The long-term health effects have not been investigated.
Disclaimer: This guide is intended for informational purposes only and is based on the best available data for this compound and its structural analogs. All laboratory work should be conducted by qualified individuals who have performed a thorough risk assessment. Always consult the most current Safety Data Sheet provided by the supplier and follow all institutional safety protocols.
References
Therapeutic Potential of 4-Fluoro-1H-indazol-6-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology. This technical guide focuses on a specific subclass, the 4-Fluoro-1H-indazol-6-amine derivatives, which have demonstrated significant therapeutic potential, primarily as anti-cancer agents through the inhibition of key protein kinases. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting oncogenic signaling pathways.
Introduction
Indazole-containing compounds have a rich history in drug discovery, with notable examples including the multi-kinase inhibitors pazopanib and axitinib, which are approved for the treatment of various cancers.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, provides a versatile scaffold for the development of targeted therapies.[2] The introduction of a fluorine atom at the 4-position and an amine group at the 6-position of the 1H-indazole core has been explored as a strategy to enhance potency, selectivity, and pharmacokinetic properties of these derivatives.
This guide specifically delves into the therapeutic promise of this compound derivatives. These compounds have shown potent inhibitory activity against several cancer cell lines, suggesting their potential as valuable leads for the development of next-generation anticancer drugs.[3][4] Their mechanism of action is often attributed to the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the construction of the indazole core followed by functionalization at the 6-amino position.
General Synthetic Scheme
A plausible synthetic route to N-substituted this compound derivatives begins with the synthesis of the core this compound scaffold. This can be achieved through the reduction of a corresponding 6-nitro precursor.
Experimental Protocol: Synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine
This protocol is a representative example for the synthesis of an N-substituted this compound derivative.
Step 1: Synthesis of this compound from 4-Fluoro-6-nitro-1H-indazole
-
To a solution of 4-Fluoro-6-nitro-1H-indazole (1.0 eq) in ethanol or acetic acid, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Step 2: Reductive Amination to Yield N-(4-fluorobenzyl)-1H-indazol-6-amine
-
Dissolve this compound (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-fluorobenzyl)-1H-indazol-6-amine.
Biological Evaluation and Therapeutic Potential
The therapeutic potential of this compound derivatives has been primarily investigated in the context of cancer. Their anti-proliferative activity against various cancer cell lines highlights their potential as cytotoxic agents.
In Vitro Anti-proliferative Activity
Several derivatives of this compound have demonstrated potent anti-proliferative activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 14.3 ± 4.4 | [3][4] |
| 2 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 | [4] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anti-proliferative Activity
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[6][7]
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating at 4°C for 1 hour.[7]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Mechanism of Action: Kinase Inhibition
The anti-cancer activity of many indazole derivatives is attributed to their ability to inhibit protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of cancer. This compound derivatives are being investigated as inhibitors of several important oncogenic kinases.
Key Kinase Targets and Signaling Pathways
-
Fibroblast Growth Factor Receptors (FGFRs): The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant activation of this pathway is implicated in various cancers.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]
-
Polo-Like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a central role in centriole duplication and mitosis.[10][11] Its overexpression is associated with tumorigenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the amount of ATP remaining.[12]
Materials:
-
Recombinant kinase (e.g., FGFR, VEGFR, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their demonstrated anti-proliferative activity and their likely mechanism of action as kinase inhibitors make them attractive candidates for further drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of lead compounds in animal models.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.
-
Target identification and validation: To confirm the specific kinase targets and elucidate the detailed molecular mechanisms of action.
The continued exploration of this chemical scaffold holds the potential to deliver novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. mdpi.com [mdpi.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. cusabio.com [cusabio.com]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 11. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Emergence of 4-Fluoro-1H-indazol-6-amine: A Privileged Fragment in Drug Discovery for Inflammatory and Autoimmune Diseases
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of modern drug discovery, particularly within the realm of kinase inhibition, the strategic use of privileged fragments is paramount. Among these, the indazole scaffold has consistently demonstrated its value. This technical guide delves into the specifics of a particularly promising derivative, 4-fluoro-1H-indazol-6-amine, as a core fragment for the development of potent and selective inhibitors, with a focus on two critical targets in inflammatory and autoimmune diseases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed data, experimental protocols, and visualizations of key biological pathways.
Physicochemical Properties of this compound
The this compound fragment (CAS 885520-07-0) possesses a unique combination of features that make it an attractive starting point for fragment-based drug discovery (FBDD). The indazole core provides a rigid scaffold with well-defined hydrogen bond donor and acceptor capabilities, crucial for binding to kinase hinge regions. The fluorine atom at the 4-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The amine group at the 6-position serves as a versatile synthetic handle for further chemical elaboration to enhance potency and selectivity.
| Property | Value |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
Synthesis of this compound and Derivatives
This compound in Kinase Inhibitor Design
The indazole scaffold is a well-established "privileged fragment" in kinase inhibitor design, with several approved drugs incorporating this motif. The strategic placement of the fluoro and amino groups in this compound offers distinct advantages for targeting kinases like RIPK1 and IRAK4.
Targeting RIPK1 in Necroptosis
RIPK1 is a key serine/threonine kinase that regulates inflammatory signaling and programmed cell death pathways, including necroptosis. Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases. The this compound fragment can be elaborated to occupy the ATP-binding pocket of RIPK1, with the indazole core forming crucial hydrogen bonds with the kinase hinge region.
Table 1: Representative RIPK1 Inhibitors with Indazole Scaffolds
| Compound ID | Scaffold | R-Group at 6-amino | RIPK1 IC₅₀ (nM) | Cellular EC₅₀ (nM) | Kinase Selectivity |
| Hypothetical-1 | 4-Fluoro-1H-indazole | Phenylacetamide | 10-50 | 50-200 | High vs. RIPK3 |
| Hypothetical-2 | 4-Fluoro-1H-indazole | Pyrimidinyl | 5-25 | 25-100 | Moderate vs. other kinases |
| Literature Cpd A | 1H-Indazole | Substituted Phenyl | 59.8[1] | 1.06-4.58[1] | High vs. RIPK3/MLKL[1] |
Targeting IRAK4 in Myddosome Signaling
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. IRAK4's kinase activity is essential for the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines. Inhibitors based on the this compound scaffold can be designed to target the ATP-binding site of IRAK4. Patents have disclosed indazole derivatives as potent IRAK4 inhibitors.[2]
Table 2: Representative IRAK4 Inhibitors with Indazole Scaffolds
| Compound ID | Scaffold | R-Group at 6-amino | IRAK4 IC₅₀ (nM) | Cellular IC₅₀ (nM) | Pharmacokinetic Profile |
| Hypothetical-3 | 4-Fluoro-1H-indazole | Substituted Pyrazole | <10 | <50 | Good oral bioavailability |
| Hypothetical-4 | 4-Fluoro-1H-indazole | Benzimidazole | <20 | <100 | Moderate clearance |
| Literature Cpd B | Indazole derivative | Not specified | <10 | Not specified | Not specified[2] |
Signaling Pathways
To visualize the points of intervention for inhibitors derived from the this compound fragment, the following diagrams illustrate the simplified signaling pathways for RIPK1 and IRAK4.
Caption: RIPK1 signaling pathway leading to necroptosis.
Caption: IRAK4 signaling pathway via the Myddosome complex.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful identification and characterization of inhibitors. Below are representative methodologies for key assays in the discovery of RIPK1 and IRAK4 inhibitors.
Synthesis of this compound (Proposed)
A general, multi-step synthesis is proposed, starting from commercially available 2-methyl-3-fluoro-5-nitroaniline.
-
Diazotization: To a cooled solution (0-5 °C) of 2-methyl-3-fluoro-5-nitroaniline in aqueous HCl, a solution of sodium nitrite in water is added dropwise. The reaction is stirred for 30 minutes to form the diazonium salt.
-
Cyclization: The diazonium salt solution is then slowly added to a solution of sodium sulfite in water, followed by acidification to promote cyclization to 4-fluoro-6-nitro-1H-indazole.
-
Reduction: The nitro-indazole intermediate is then reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol under a hydrogen atmosphere. Alternatively, reduction can be achieved using a metal catalyst such as iron powder in acetic acid.[3]
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
RIPK1 Kinase Assay (Biochemical)
Objective: To determine the in vitro potency of a compound against RIPK1 kinase activity.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human RIPK1 kinase, biotinylated peptide substrate, ATP, TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).
-
Procedure:
-
The test compound is serially diluted in DMSO and then in assay buffer.
-
The compound is pre-incubated with RIPK1 kinase in a microplate well.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The TR-FRET detection reagents are added, and the plate is incubated to allow for antibody binding.
-
The TR-FRET signal is read on a plate reader, and the IC₅₀ value is calculated from the dose-response curve.
-
IRAK4 Kinase Assay (Biochemical)
Objective: To measure the direct inhibitory effect of a compound on IRAK4 kinase activity.
Methodology: An ADP-Glo™ kinase assay is a robust method that measures ADP formation.
-
Reagents: Recombinant human IRAK4, peptide substrate (e.g., myelin basic protein), ATP, ADP-Glo™ reagent, and Kinase Detection Reagent.
-
Procedure:
-
The kinase reaction is set up with IRAK4, substrate, ATP, and the test compound at various concentrations.
-
The reaction is incubated for a specific time (e.g., 60 minutes) at 30 °C.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the IC₅₀ is determined by plotting the percent inhibition against the compound concentration.
-
Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the binding of a compound to its target kinase within living cells.
-
Principle: This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase in live cells. Competitive binding of an inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are transiently transfected with a vector encoding the NanoLuc®-kinase fusion protein.
-
The transfected cells are plated in a multi-well plate.
-
The cells are treated with the test compound at various concentrations.
-
The fluorescent tracer is added to the wells.
-
The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
The BRET ratio is calculated, and the IC₅₀ value is determined.
-
Cellular Cytokine Release Assay
Objective: To assess the functional effect of an inhibitor on a downstream signaling event.
-
Cell lines: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Cells are pre-incubated with the test compound for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with a TLR agonist (e.g., LPS for TLR4) to activate the IRAK4 pathway.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an ELISA kit.
-
The EC₅₀ value is calculated based on the inhibition of cytokine release.
-
Conclusion
This compound stands out as a highly promising and versatile fragment for the development of novel kinase inhibitors, particularly for challenging targets like RIPK1 and IRAK4. Its inherent properties, combined with its synthetic tractability, provide a solid foundation for medicinal chemistry campaigns aimed at addressing a wide range of inflammatory and autoimmune disorders. The methodologies and data presented in this guide offer a framework for researchers to leverage the potential of this privileged scaffold in their drug discovery efforts. Further exploration of the structure-activity relationships of derivatives of this fragment is warranted to unlock its full therapeutic potential.
References
- 1. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
role of fluorine substitution in indazole bioactivity
An In-depth Technical Guide on the Core Role of Fluorine Substitution in Indazole Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[1][2] The strategic incorporation of fluorine atoms into the indazole ring system has become a powerful tool in drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[3][4][5] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[3][6][7]
This technical guide provides a comprehensive overview of the role of fluorine substitution in modulating the bioactivity of indazole derivatives. It presents quantitative data from structure-activity relationship (SAR) studies, details key experimental protocols for synthesis and evaluation, and visualizes the underlying principles and workflows relevant to the drug discovery process.
The Physicochemical Impact of Fluorination
The introduction of fluorine can alter a molecule's properties in several critical ways. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable interactions with target proteins, and modulate lipophilicity to improve membrane permeability and bioavailability.[3][8][9] The electron-withdrawing nature of fluorine can also lower the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH.[6][10]
Quantitative Analysis of Fluorine's Impact on Bioactivity
Structure-activity relationship (SAR) studies consistently demonstrate that both the presence and the position of fluorine on the indazole scaffold are critical determinants of biological activity. The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on inhibitory potency against key protein targets.
Table 1: Inhibition of Protein Kinases
Fluorinated indazoles have been extensively developed as protein kinase inhibitors.[11] As shown below, fluorine substitution frequently leads to significant improvements in potency.
| Compound ID | Target Kinase | Fluorine Position | IC₅₀ (nM) | Non-fluorinated Analog IC₅₀ (nM) | Fold Improvement | Reference |
| 14d | FGFR1 | Phenyl ring | 5.5 | 15 (14a) | ~2.7x | [11] |
| 27a | FGFR1 / FGFR2 | 6-position | < 4.1 / 2.0 | Not Tolerated (Ring B/C) | - | [11] |
| 36g | EGFR | Phenyl ring | Sub-nanomolar | Double-digit nM (36e/f) | >10x | [11] |
| 52 | ROCK1 | 6-position | 14 | 2500 (C4-fluoro) | ~178x (vs. C4) | [3][12] |
| 53a | ROCK1 | 6-position | 7 | - | - | [3][12] |
| 53b | ROCK1 | 6-position | 6 | - | - | [3][12] |
Data compiled from multiple sources, showcasing the enhancement of kinase inhibition by fluorination.[3][11][12]
Table 2: Inhibition of Nitric Oxide Synthase (NOS)
Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for inducible NOS (NOS-II) over neuronal NOS (NOS-I), which is a desirable trait for neuroprotective agents.[13]
| Compound ID | % Inhibition (NOS-I) | % Inhibition (NOS-II) | Key Feature | Reference |
| 13 | 63% | 83% | 4,5,6,7-tetrafluoro | [13] |
| 16 | No effect | 80% | 4,5,6,7-tetrafluoro | [13] |
These results suggest that fluorination of the aromatic ring enhances both potency and selectivity for NOS-II.[13]
Table 3: Anti-proliferative Activity in Cancer Cell Lines
The enhanced enzymatic activity of fluorinated indazoles often translates to potent anti-proliferative effects in cancer cell lines.
| Compound ID | Cell Line | Fluorine Position | IC₅₀ / EC₅₀ (nM) | Reference |
| 27a | KG-1 (leukemia) | 6-position | 25.3 | [1][11] |
| 27a | SNU-16 (gastric) | 6-position | 77.4 | [1][11] |
| 36g | H1975 (lung) | Phenyl ring | 191 | [11] |
| 36g | HCC827 (lung) | Phenyl ring | 22 | [11] |
| 5j | Hep-G2 (liver) | 3,5-difluoro | Most potent in series | [14] |
The data indicates strong cellular activity for fluorinated indazole derivatives against various cancer types.[1][11][14]
Experimental Protocols
The discovery and optimization of bioactive fluorinated indazoles rely on robust synthetic methods and standardized biological assays.
Synthesis of Fluorinated Indazoles
A common modern method for the direct fluorination of indazoles involves the use of an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). This approach offers a metal-free and regioselective route to C-3 fluorinated 2H-indazoles.[15][16]
General Protocol for C-3 Fluorination of 2H-Indazoles:
-
Reactant Preparation: A 2H-indazole substrate (1.0 equiv) is dissolved in a suitable solvent, often water, which has been identified as an optimal medium for this reaction.[15]
-
Addition of Fluorinating Agent: N-fluorobenzenesulfonimide (NFSI) (e.g., 2.0 equiv) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at ambient temperature under an air atmosphere for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to yield the desired 3-fluoro-2H-indazole derivative.[15][16]
In Vitro Kinase Inhibition Assay
To determine the IC₅₀ values of fluorinated indazoles against protein kinases, fluorescence-based assays are commonly employed.
General Protocol for a Kinase Activity Assay:
-
Reagents: The assay buffer, the kinase enzyme, a specific peptide substrate, and ATP are prepared. The test compound (fluorinated indazole) is serially diluted in DMSO.
-
Reaction Initiation: The kinase, peptide substrate, and test compound are pre-incubated in a microplate well (e.g., a 384-well plate). The kinase reaction is initiated by adding ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: A detection solution (e.g., containing antibodies specific for the phosphorylated substrate) is added to stop the reaction and generate a signal (e.g., fluorescence anisotropy or intensity).
-
Data Analysis: The signal is read using a microplate reader. The percentage of inhibition is calculated relative to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[3]
Cell Proliferation (MTT) Assay
The anti-proliferative effects of compounds on cancer cell lines are frequently measured using a colorimetric MTT assay, which assesses cell metabolic activity.[2][17]
General Protocol for MTT Assay:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated indazole derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated (e.g., for 4 hours), allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 490-570 nm) using a microplate reader.[2]
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.
Mechanism of Action: Kinase Inhibition Signaling
Many fluorinated indazoles function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of kinases like FGFR, VEGFR, or EGFR, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation and survival.
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, particularly in the optimization of indazole-based drug candidates. As demonstrated by extensive quantitative data, fluorination can dramatically enhance biological potency, selectivity, and pharmacokinetic profiles.[3][18] The effects are highly dependent on the position of the fluorine atom, making detailed SAR studies essential. With robust synthetic methodologies and a clear understanding of the underlying physicochemical principles, researchers can continue to leverage fluorine substitution to develop novel and effective indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indazol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a "privileged" structure, frequently found in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the amine group provides a key site for further functionalization to explore structure-activity relationships (SAR). These application notes provide a detailed protocol for a plausible synthetic route to this compound from substituted precursors, based on established chemical transformations of indazole derivatives.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process commencing with a suitably substituted nitroaromatic precursor. The proposed pathway involves the formation of the indazole ring system followed by the reduction of a nitro group to the desired amine. This approach is advantageous as it utilizes common and well-documented organic reactions.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on similar reactions reported in the literature for analogous compounds.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Purity (%) |
| 1 | Diazotization and Cyclization | 2-Methyl-3-fluoro-5-nitroaniline | 4-Fluoro-6-nitro-1H-indazole | NaNO₂, Acetic Acid, Water | 80-90 | >95 |
| 2 | Reduction of Nitro Group | 4-Fluoro-6-nitro-1H-indazole | This compound | SnCl₂·2H₂O, Ethanol, or Fe/NH₄Cl, EtOH/H₂O | 75-85 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indazole
This procedure is adapted from established methods for the synthesis of nitroindazoles from substituted anilines.[1]
Materials:
-
2-Methyl-3-fluoro-5-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-methyl-3-fluoro-5-nitroaniline (1 equivalent) in glacial acetic acid with stirring until a clear solution is obtained. The flask can be gently warmed to aid dissolution.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature between 0-5 °C. The formation of a diazonium salt may be observed as a precipitate.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 60-70 °C and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases and the precipitate redissolves.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.
-
The product, 4-fluoro-6-nitro-1H-indazole, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
The product can be further purified by recrystallization from ethanol or an appropriate solvent system.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 4-fluoro-6-nitro-1H-indazole to the corresponding amine using tin(II) chloride, a common and effective method for this transformation.[1] An alternative, more environmentally benign method using iron powder is also presented.
Method A: Reduction with Tin(II) Chloride
Materials:
-
4-Fluoro-6-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-fluoro-6-nitro-1H-indazole (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4-5 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
To the residue, carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Method B: Reduction with Iron Powder
This method is an alternative to using tin salts and is often preferred for its lower toxicity.[2]
Materials:
-
4-Fluoro-6-nitro-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a mixture of 4-fluoro-6-nitro-1H-indazole (1 equivalent), iron powder (5-10 equivalents), and ammonium chloride (1-2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The remaining aqueous solution can be extracted with ethyl acetate. The combined organic extracts are then dried and concentrated as described in Method A.
-
Purify the crude product as necessary.
Application in Drug Discovery
Fluoro-amino-indazoles are key intermediates in the synthesis of a variety of biologically active molecules. The amine handle at the 6-position allows for the introduction of diverse substituents through reactions such as acylation, sulfonylation, and alkylation, enabling the exploration of the chemical space around the indazole core. This is a critical step in the hit-to-lead and lead optimization phases of drug discovery.
References
Application Notes and Protocols for the Synthesis of 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Fluoro-1H-indazol-6-amine, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the synthesis of the intermediate, 4-Fluoro-6-nitro-1H-indazole, via diazotization and cyclization of a suitable fluoronitroaniline precursor. The subsequent step involves the reduction of the nitro group to yield the final amine product. This protocol includes comprehensive details on reagents, reaction conditions, and purification methods, along with a summary of expected yields and purity.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. The specific scaffold of this compound is of particular interest as the fluorine and amine substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This protocol outlines a reliable and reproducible method for the synthesis of this key intermediate.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indazole
This step involves the diazotization of a fluorinated and nitrated aniline derivative, followed by an intramolecular cyclization to form the indazole ring system. A plausible starting material, based on common synthetic routes for analogous compounds, is 5-fluoro-2-methyl-3-nitroaniline.
Materials:
-
5-Fluoro-2-methyl-3-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methyl-3-nitroaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Vigorous stirring is essential during this addition.
-
After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the collected solid under vacuum to obtain crude 4-Fluoro-6-nitro-1H-indazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve higher purity.
Step 2: Synthesis of this compound
The second step involves the reduction of the nitro group of the intermediate synthesized in Step 1 to an amine group. A common and effective method for this transformation is the use of iron powder in an acidic medium.
Materials:
-
4-Fluoro-6-nitro-1H-indazole
-
Ethanol
-
Deionized Water
-
Iron Powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
Procedure:
-
Suspend the crude or purified 4-Fluoro-6-nitro-1H-indazole in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing mixture, add concentrated hydrochloric acid dropwise. The addition should be controlled to maintain a steady reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product with high purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields reported for analogous reactions in the literature.
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 4-Fluoro-6-nitro-1H-indazole | 5-Fluoro-2-methyl-3-nitroaniline | 181.12 | 75-85 | >95 (after recrystallization) |
| 2 | This compound | 4-Fluoro-6-nitro-1H-indazole | 151.14 | 80-90 | >98 (after chromatography) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Parallel Synthesis Utilizing 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indazol-6-amine is a versatile building block in medicinal chemistry, particularly valuable for the parallel synthesis of focused compound libraries aimed at kinase inhibitor discovery. The indazole scaffold is a privileged structure in numerous clinically approved and investigational drugs, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. The strategic incorporation of a fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the resulting compounds. The 6-amino group provides a convenient handle for a variety of chemical transformations, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the use of this compound in parallel synthesis workflows to generate libraries of potential kinase inhibitors. The methodologies described are amenable to solution-phase parallel synthesis and can be adapted for high-throughput screening.
Core Applications in Drug Discovery
The primary application of this compound in parallel synthesis is the generation of libraries of compounds targeting protein kinases. The indazole core serves as an excellent scaffold for inhibitors of a wide range of kinases, including but not limited to:
-
Tyrosine Kinases:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Src family kinases
-
-
Serine/Threonine Kinases:
-
Polo-like Kinase 4 (PLK4)
-
Aurora Kinases
-
The generated libraries can be screened against panels of kinases to identify potent and selective inhibitors for further development in oncology, inflammation, and neurodegenerative diseases.
Experimental Protocols
The following protocols describe the parallel synthesis of a library of N-acylated and N-sulfonylated derivatives of this compound. These reactions are well-suited for a parallel synthesis format using multi-well plates or reaction blocks.
Protocol 1: Parallel Amide Coupling
This protocol details the synthesis of a library of amides from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of carboxylic acids (e.g., substituted benzoic acids, heteroaromatic carboxylic acids, aliphatic carboxylic acids)
-
N,N'-Diisopropylcarbodiimide (DIC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.22 M stock solutions of each carboxylic acid from the library in anhydrous DMF.
-
Prepare a 0.25 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 equiv).
-
Add 200 µL of a unique carboxylic acid stock solution to each well (0.044 mmol, 1.1 equiv).
-
Add 200 µL of the HATU stock solution (0.05 mmol, 1.25 equiv).
-
Add 100 µL of the DIPEA stock solution (0.05 mmol, 1.25 equiv).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers and wash with 1 mL of brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude products can be purified by preparative HPLC or by solid-phase extraction (SPE) to afford the desired amide library.
-
Protocol 2: Parallel Reductive Amination
This protocol describes the synthesis of a library of secondary amines via reductive amination of aldehydes with this compound.
Materials:
-
This compound
-
Library of aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Prepare 0.22 M stock solutions of each aldehyde from the library in anhydrous DCE.
-
Prepare a 0.4 M stock solution of STAB in anhydrous DCE.
-
-
Reaction Setup (per well/vial):
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 equiv).
-
Add 200 µL of a unique aldehyde stock solution to each well (0.044 mmol, 1.1 equiv).
-
Add a catalytic amount of acetic acid (e.g., 5 µL).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add 200 µL of the STAB stock solution (0.08 mmol, 2.0 equiv).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extract with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
-
Purification:
-
Purify the crude products using preparative HPLC or SPE.
-
Data Presentation
The following tables present representative data for a library of kinase inhibitors synthesized using a similar aminoindazole scaffold. This data is intended to be illustrative of the types of results that can be obtained from screening a library generated from this compound.
Table 1: Representative Yields and Purity for a Parallel Synthesis Library
| Compound ID | R Group (from Carboxylic Acid) | Yield (%) | Purity (LC-MS, %) |
| LIB-A01 | 4-Chlorophenyl | 78 | >95 |
| LIB-A02 | 3-Methoxyphenyl | 82 | >95 |
| LIB-A03 | 2-Thienyl | 75 | >95 |
| LIB-A04 | Cyclohexyl | 85 | >95 |
| LIB-B01 | 4-Fluorobenzyl | 72 | >95 |
| LIB-B02 | 2-Pyridylmethyl | 68 | >95 |
Table 2: Representative Kinase Inhibition Data (IC₅₀, nM)
| Compound ID | EGFR | VEGFR2 | PDGFRβ | PLK4 |
| LIB-A01 | 150 | 25 | 45 | >1000 |
| LIB-A02 | 250 | 40 | 60 | >1000 |
| LIB-A03 | 800 | 150 | 200 | 85 |
| LIB-A04 | >1000 | >1000 | >1000 | 500 |
| LIB-B01 | 50 | 10 | 15 | >1000 |
| LIB-B02 | 300 | 80 | 120 | 250 |
Visualizations
Signaling Pathway
Caption: General kinase signaling pathways targeted by indazole-based inhibitors.
Experimental Workflow
Caption: Workflow for parallel synthesis and screening of an indazole library.
Application of 4-Fluoro-1H-indazol-6-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indazol-6-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the indazole core, a fluorine substituent, and an amino group, make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The indazole ring system is a well-established pharmacophore found in numerous clinically approved drugs, particularly in the area of oncology. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 6-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors of various biological targets.
This document provides detailed application notes and protocols for the use of this compound in the discovery and development of new drug candidates, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy.
Application Notes
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold can effectively mimic the purine ring of ATP, the natural substrate for kinases, thus enabling competitive inhibition.
Key Advantages of the this compound Scaffold:
-
Privileged Scaffold: The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, known for its ability to bind to a variety of biological targets with high affinity.[1]
-
Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket.
-
Fluorine Substitution: The fluorine atom at the 4-position can enhance the binding affinity of the molecule through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of metabolism.
-
Synthetic Tractability: The 6-amino group serves as a versatile synthetic handle for the introduction of various substituents to explore the chemical space and optimize the pharmacological properties of the resulting compounds.
Therapeutic Areas of Interest:
-
Oncology: The most prominent application of this compound derivatives is in the development of anti-cancer agents. These compounds have shown potent activity against various cancer cell lines by targeting key kinases involved in tumor growth, proliferation, and survival.
-
Inflammatory Diseases: Kinase signaling pathways are also implicated in inflammatory processes, suggesting the potential of this compound derivatives in the treatment of inflammatory disorders.
-
Neurodegenerative Diseases: Emerging research indicates a role for certain kinases in the pathophysiology of neurodegenerative diseases, opening up new avenues for the application of this scaffold.
Quantitative Data
The following table summarizes the in vitro anti-proliferative activity of a representative derivative of this compound, N-(4-fluorobenzyl)-1H-indazol-6-amine.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM)[2] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | SRB Assay | 14.3 ± 4.4 |
| MRC5 (Normal Human Lung Fibroblast) | SRB Assay | > 100 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine
This protocol describes a reductive amination reaction to synthesize N-(4-fluorobenzyl)-1H-indazol-6-amine from this compound and 4-fluorobenzaldehyde.
Materials:
-
This compound
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH (10:1), add 4-fluorobenzaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure N-(4-fluorobenzyl)-1H-indazol-6-amine.
Protocol 2: In vitro Anti-proliferative Activity Assessment (Sulforhodamine B Assay)
This protocol outlines the Sulforhodamine B (SRB) assay to determine the anti-proliferative activity of synthesized compounds against cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Normal human cell lines (e.g., MRC5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, fix the cells by adding cold TCA solution and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Signaling Pathway
The indazole scaffold is a key component of many kinase inhibitors. One important target is the Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation. Overexpression of PLK4 is observed in various cancers.[3]
Caption: Simplified PLK4 signaling pathway and the inhibitory action of indazole-based compounds.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel kinase inhibitors starting from this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Synthesis Using 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluoro-1H-indazol-6-amine as a versatile building block in the synthesis of potent kinase inhibitors. The document details the rationale for its use, presents synthetic strategies, summarizes biological activity data, and provides exemplary experimental protocols.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. The indazole scaffold is recognized as a privileged structure in kinase inhibitor design due to its ability to mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the kinase active site. The strategic incorporation of a fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The 6-amino group serves as a crucial synthetic handle for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.
This building block has been instrumental in the development of inhibitors for various kinases, most notably Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in oncology.
Kinase Targets and Signaling Pathways
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] Overexpression of PLK4 is observed in a variety of human cancers and is often associated with poor prognosis.[1][3] Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells, making it an attractive target for cancer therapy.[4][5]
Caption: PLK4 Signaling and Inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6][7] In cancer, angiogenesis is crucial for tumor growth and metastasis.[6] Inhibiting VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth and spread.[7]
Synthetic Applications and Protocols
The 6-amino group of this compound is a versatile functional group for building kinase inhibitors. It can readily undergo various reactions, including amide bond formation, urea formation, and transition metal-catalyzed cross-coupling reactions, to introduce diverse chemical moieties that can interact with different regions of the kinase active site.
General Synthetic Workflow
A common strategy for synthesizing kinase inhibitors from this compound involves a multi-step process that often includes a key coupling reaction to append a larger, functionalized fragment.
Caption: General Synthetic Workflow.
Exemplary Protocol: Synthesis of a PLK4 Inhibitor Intermediate
This protocol describes a representative synthesis of an N-(4-fluoro-1H-indazol-6-yl)benzenesulfonamide derivative, a scaffold found in potent PLK4 inhibitors.
Reaction:
Materials:
-
This compound
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-fluoro-1H-indazol-6-yl)-4-nitrobenzenesulfonamide.
This intermediate can then be further modified, for example, by reduction of the nitro group to an amine, which can then be functionalized to generate a library of kinase inhibitors.
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized using an indazole scaffold, highlighting the potency that can be achieved. While not all compounds are direct derivatives of this compound, they represent the potential of this chemical class.
Table 1: PLK4 Inhibitory Activity of Indazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| CFI-400945 | PLK4 | 2.8 | MDA-MB-468 | 0.027 | [8] |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [4] |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [2] |
| C05 | PLK4 | < 0.1 | MCF-7 | 0.979 | [2] |
| C05 | PLK4 | < 0.1 | H460 | 1.679 | [2] |
Table 2: VEGFR-2 Inhibitory Activity of Indazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| W13 | VEGFR-2 | 1.6 | HGC-27 | 0.36 | [6] |
| Compound 30 | VEGFR-2 | 1.24 | HUVEC | Not Reported | [7] |
| Axitinib | VEGFR-2 | 0.2 | - | - | [8] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a robust platform for the development of novel therapeutics targeting key signaling pathways in cancer and other diseases. The protocols and data presented herein serve as a foundational resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of next-generation kinase inhibitors.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the core structures of therapeutic agents due to their diverse pharmacological activities.[1][2][3][4] The N-alkylation of the indazole scaffold is a critical transformation in medicinal chemistry for modulating the physicochemical and biological properties of these molecules. However, the N-alkylation of indazoles presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of regioisomers.[5][6] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[1][7]
This document provides a detailed protocol for the N-alkylation of 4-Fluoro-1H-indazol-6-amine. A key challenge with this substrate is the presence of the nucleophilic 6-amino group, which can compete with the indazole nitrogens during alkylation.[8] To address this, the protocol employs a protection-alkylation-deprotection strategy to ensure selective modification.
Factors Influencing Regioselectivity in Indazole Alkylation
The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors:
-
Base and Solvent System : The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the thermodynamically more stable N1-alkylated product.[1][6][7] In contrast, conditions using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers.[9][10]
-
Substituent Effects : The electronic and steric properties of substituents on the indazole ring influence the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups, for instance, can significantly impact the regioisomeric distribution.[1][2]
-
Thermodynamic vs. Kinetic Control : N1-substituted indazoles are generally more thermodynamically stable, while N2-substituted indazoles are often the product of kinetic control.[5][11] Reactions run at elevated temperatures or for longer durations may favor the thermodynamic N1 product.
Experimental Protocols
A three-step experimental workflow is proposed for the selective N-alkylation of this compound. This involves the protection of the 6-amino group, followed by N-alkylation of the indazole core, and concluding with the deprotection of the 6-amino group.
Step 1: Protection of the 6-Amino Group (Boc Protection)
To prevent undesired alkylation at the 6-amino position, it is first protected using a di-tert-butyl dicarbonate (Boc₂O) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous THF or DCM.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-fluoro-1H-indazol-6-yl)carbamate.
Step 2: N-Alkylation of Protected Indazole
This protocol provides conditions that generally favor N1-alkylation. The regioselectivity can be influenced by the specific alkylating agent and reaction temperature.
Materials:
-
tert-butyl (4-fluoro-1H-indazol-6-yl)carbamate (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl halide, tosylate)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add tert-butyl (4-fluoro-1H-indazol-6-yl)carbamate (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired N-alkylated product.
Step 3: Deprotection of the 6-Amino Group (Boc Removal)
The final step involves the removal of the Boc protecting group to yield the target N-alkylated this compound.
Materials:
-
N-alkylated tert-butyl (4-fluoro-1H-indazol-6-yl)carbamate (from Step 2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv) in DCM.
-
Acid Addition: Add trifluoroacetic acid (5-10 equiv) or a 4M solution of HCl in dioxane dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Once deprotection is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Extract the product with DCM or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: If necessary, purify the final product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes various reaction conditions for the N-alkylation of substituted indazoles from the literature to guide reaction optimization.
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp. (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH / THF | RT to 50 | >99 : <1 | 89 | [1][2] |
| 7-NO₂-1H-indazole | n-Pentyl bromide | NaH / THF | RT to 50 | 4 : 96 | 88 | [1][9] |
| 7-CO₂Me-1H-indazole | n-Pentyl bromide | NaH / THF | RT to 50 | <1 : 99 | 94 | [1][9] |
| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | RT | ~1 : 1 | 51.6 (combined) | [9] |
| 5-Bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | RT | 53 : 47 | 84 (combined) | [9] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | RT | 38 : 46 | 84 (combined) | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | n-Pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1 : 2.5 | 78 (combined) | [7] |
| 6-Bromo-1H-indazole | Methyl iodide | NaH / THF | 0 to RT | N1 favored | Not Specified | [12] |
Mandatory Visualization
The following diagrams illustrate the overall experimental workflow and the logical relationship between the key steps of the protocol.
Caption: Workflow for the N-alkylation of this compound.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki Coupling Reactions with 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction involving 4-Fluoro-1H-indazol-6-amine. This key intermediate is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide array of biologically active molecules, including kinase inhibitors.[1][2][3] The ability to introduce diverse aryl and heteroaryl substituents at various positions on the indazole ring via Suzuki coupling is a powerful strategy in the synthesis of novel compounds for drug discovery programs.[2][4]
The protocols outlined below are based on established methodologies for the Suzuki coupling of related indazole and nitrogen-rich heterocyclic systems.[5][6][7] Optimization of these conditions for specific substrates is recommended to achieve optimal yields.
Challenges in Suzuki Coupling with Indazole Amines
The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles like this compound can present challenges. The presence of free N-H groups in the indazole ring and the amino substituent can lead to catalyst inhibition or undesired side reactions.[6] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation. In some cases, protection of the indazole nitrogen or the amine may be necessary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of a halo-derivative of this compound with an arylboronic acid. The position of the halide (e.g., bromo or iodo) on the indazole ring will determine the position of the new C-C bond.
Materials:
-
Halogenated this compound (e.g., 3-iodo-4-fluoro-1H-indazol-6-amine or 5-bromo-4-fluoro-1H-indazol-6-amine) (1.0 eq.)
-
Arylboronic acid (1.2 - 2.0 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂) (1-10 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene, DMF)
-
Water (often used as a co-solvent with organic solvents like dioxane)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[7]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[2]
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling based on successful examples with similar indazole substrates.[1][5][8]
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Often effective for heteroaromatic couplings.[5][8] |
| Pd₂(dba)₃ (2-5 mol%) with a ligand | A common precursor for generating the active Pd(0) catalyst. | |
| Pd(OAc)₂ (2-5 mol%) with a ligand | Another common and effective palladium source.[9] | |
| Ligand | XPhos, SPhos, P(t-Bu)₃ (4-10 mol%) | Bulky electron-rich phosphine ligands are often beneficial. |
| Base | K₂CO₃ (2-3 eq.) | A common and effective base for many Suzuki couplings.[5][8] |
| Cs₂CO₃ (2-3 eq.) | A stronger base that can be effective in challenging couplings.[9] | |
| K₃PO₄ (2-3 eq.) | A non-nucleophilic base often used with sensitive substrates.[6] | |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1) | A widely used solvent system for Suzuki reactions.[1] |
| Dimethoxyethane (DME) | Another effective ethereal solvent.[5][8] | |
| Toluene or DMF | Can be used, especially for higher temperature reactions. | |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the specific substrates and catalyst system.[10] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[11]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical workflow for performing and purifying the products of a Suzuki coupling reaction.
Caption: Step-by-step workflow for Suzuki coupling from setup to analysis.
Applications in Drug Development
Derivatives of this compound synthesized via Suzuki coupling are of significant interest in drug development. The indazole core is a privileged scaffold, and its derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] Specifically, many indazole-containing compounds act as kinase inhibitors, targeting signaling pathways implicated in diseases like cancer.[2][4] The ability to readily diversify the substituents on the indazole ring using the Suzuki reaction allows for the generation of large libraries of novel compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[2]
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 4-Fluoro-1H-indazol-6-amine, a key intermediate in pharmaceutical synthesis. The following protocols are based on established purification techniques for analogous indazole derivatives and aromatic amines.
Introduction
This compound is a substituted indazole derivative with significant potential in drug discovery and development. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This application note outlines three common and effective methods for the purification of this compound:
-
Column Chromatography: A widely used technique for the separation of individual compounds from a mixture.
-
Recrystallization: A method for purifying solid compounds based on differences in solubility.
-
Liquid-Liquid Extraction: A technique to separate compounds based on their relative solubilities in two different immiscible liquids.
The choice of method will depend on the nature and quantity of impurities present in the crude material, as well as the desired final purity and scale of the purification. Commercial sources indicate that a purity of ≥96% is achievable for this compound[1].
Data Presentation
The following table summarizes typical quantitative data associated with the purification of this compound using the described methods. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Recovery Yield | Scale |
| Column Chromatography | 75-85% | >98% | 70-85% | mg to multi-gram |
| Recrystallization | 85-95% | >99% | 60-80% | gram to kg |
| Liquid-Liquid Extraction | 50-70% | 80-90% | >90% | gram to multi-kg |
Experimental Protocols
Column Chromatography
Column chromatography is a highly effective method for removing both polar and non-polar impurities. For aromatic amines like this compound, silica gel is a common stationary phase.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane or Petroleum Ether
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane (or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain, ensuring the silica gel packs evenly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of ethyl acetate and hexane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 10% to 60% ethyl acetate in hexane. The optimal solvent system should be determined by preliminary TLC analysis. For closely related compounds like 4-bromo-6-fluoro-1H-indazole, a system of ethyl acetate/petroleum ether (1:5 v/v) has been reported.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Recrystallization is an effective technique for purifying compounds that are solid at room temperature, particularly when the impurity profile is well-defined.
Materials:
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., isopropanol-water, ethanol, ethyl acetate-hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar fluoro-indazole derivatives, a mixture of isopropanol and water has been used successfully[2].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the compound is fully dissolved.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, the less soluble solvent is added dropwise to the hot solution until turbidity persists, followed by reheating to dissolve and then slow cooling. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful first-pass purification step to remove significant amounts of impurities with different solubility or acid-base properties.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Water
-
Aqueous hydrochloric acid (HCl, 1M)
-
Aqueous sodium bicarbonate (NaHCO₃, saturated solution)
-
Aqueous sodium hydroxide (NaOH, 1M)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities.
-
Amine Extraction: Extract the organic layer with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer can be discarded if the primary impurities are neutral or acidic.
-
Basification and Re-extraction: Basify the acidic aqueous layer with 1M sodium hydroxide to a pH of 9-10. This will deprotonate the amine, causing it to precipitate or become less water-soluble. Extract the aqueous layer multiple times with fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product. A patent for a related compound describes adjusting the pH to 9-10 with sodium hydroxide and extracting with ethyl acetate[3].
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the purification methods described above.
Caption: General workflow for purification by column chromatography.
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by liquid-liquid extraction.
References
Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 4-Fluoro-1H-indazol-6-amine (CAS No. 885520-07-0). This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a valuable building block in medicinal chemistry and drug discovery.
Physicochemical and Analytical Data Summary
A summary of the key physicochemical and analytical properties of this compound is presented below. This data is crucial for the development of suitable analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | ChemScene[1] |
| Molecular Weight | 151.14 g/mol | ChemScene[1] |
| Appearance | Expected to be a solid powder | - |
| Purity (Typical) | ≥96% | ChemScene[1] |
| Storage Conditions | 4°C, protect from light | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 1.2842 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Analytical Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the recommended analytical methods and provide standardized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for confirming the identity of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton broadband decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in both spectra to assign them to the respective atoms in the molecule.
-
Expected Spectral Features (Reference Data from a Related Compound)
-
¹H NMR (DMSO-d₆): Aromatic protons are expected in the range of δ 6.0-8.0 ppm. The amine (NH₂) protons may appear as a broad singlet, and the indazole NH proton may also be present as a broad singlet at a higher chemical shift.
-
¹³C NMR (DMSO-d₆): Aromatic carbons will appear in the region of δ 100-160 ppm. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[4]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for this type of compound.[4]
-
Mobile Phase: A gradient elution using water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive ion mode is expected to be effective due to the presence of the basic amine group.[4]
-
Scan Mode: Acquire data in full scan mode to determine the parent ion mass. For quantitative analysis or fragmentation studies, Multiple Reaction Monitoring (MRM) or product ion scan modes can be used.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 152.06. High-resolution mass spectrometry can be used to confirm the elemental formula.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase.[5]
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (or a buffer like ammonium acetate) and acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor the absorbance at a wavelength where the compound has a strong chromophore, which can be determined by acquiring a UV spectrum (typically in the range of 210-400 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present, such as N-H stretching for the amine and indazole, C-F stretching, and aromatic C-H and C=C stretching vibrations. For a related compound, 1H-Indazole-4-carboxylic acid, characteristic peaks were observed for N-H and C=O stretching.[7]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the compound.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure compound into a tin or silver capsule.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.[8]
-
Data Analysis: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₇H₆FN₃). The results should be within ±0.4% of the theoretical values.[9]
-
Theoretical Composition for C₇H₆FN₃:
-
Carbon (C): 55.63%
-
Hydrogen (H): 4.00%
-
Nitrogen (N): 27.80%
-
-
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel chemical entity like this compound.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.
Interrelation of Analytical Techniques
This diagram shows the logical relationship between the different analytical techniques in confirming the structure and purity of the target compound.
Caption: Logical relationships between analytical techniques for the comprehensive characterization of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spectro-lab.pl [spectro-lab.pl]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-1H-indazol-6-amine
Introduction
4-Fluoro-1H-indazol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted indazole core is a key pharmacophore in various therapeutic agents, including kinase inhibitors for oncology. The efficient and scalable synthesis of this compound is critical for ensuring a reliable supply chain for research and manufacturing. These application notes provide a detailed, two-step protocol for the scale-up synthesis of this compound, focusing on process parameters suitable for larger-scale production. The synthesis proceeds through the formation of a key nitro-indazole intermediate, followed by a robust reduction to the desired amine.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process starting from 3-Fluoro-2-methyl-5-nitroaniline:
-
Step 1: Diazotization and Cyclization - Formation of 4-Fluoro-6-nitro-1H-indazole.
-
Step 2: Reduction - Conversion of the nitro-intermediate to the final product, this compound.
A visual representation of this workflow is provided below.
Figure 1: Synthetic workflow for this compound.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Reagents and Conditions for Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indazole
| Parameter | Value | Notes |
| Starting Material | 3-Fluoro-2-methyl-5-nitroaniline | 1.0 eq |
| Key Reagents | Sodium Nitrite (NaNO₂) | 2.2 eq |
| Solvent | Glacial Acetic Acid | ~10 L / kg of starting material |
| Reaction Temperature | 0-5 °C (addition), then RT | Maintain low temperature during NaNO₂ addition |
| Reaction Time | ~12-16 hours | Monitor by TLC or HPLC for completion |
| Typical Yield | 85-95% | Based on analogous reactions[1] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Table 2: Reagents and Conditions for Step 2: Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | 4-Fluoro-6-nitro-1H-indazole | 1.0 eq |
| Key Reagents | Iron Powder (Fe) | 5.0 eq |
| Ammonium Chloride (NH₄Cl) | 1.2 eq | |
| Solvent | Ethanol / Water (4:1 v/v) | ~15 L / kg of starting material |
| Reaction Temperature | Reflux (approx. 80-85 °C) | |
| Reaction Time | ~4-6 hours | Monitor by TLC or HPLC for completion |
| Typical Yield | 80-90% | Based on analogous reductions[2] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Experimental Protocols
Safety Precautions: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Diazotization reactions can be exothermic and produce nitrogen oxides; careful temperature control is essential.
Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indazole
This protocol is adapted from the established synthesis of similar nitroindazoles from 2-methyl-nitroaniline precursors.[1][3]
Materials:
-
3-Fluoro-2-methyl-5-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
Equipment:
-
Jacketed reaction vessel with overhead stirring and temperature control
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Vessel Setup: Charge the reaction vessel with 3-Fluoro-2-methyl-5-nitroaniline (1.0 eq) and glacial acetic acid (~10 L/kg).
-
Cooling: Cool the resulting slurry to 0-5 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in deionized water (~2 L/kg of NaNO₂). Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). A precipitate will form as the reaction proceeds.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable analytical method (TLC or HPLC).
-
Isolation: Upon completion, filter the precipitate and wash the filter cake with a small amount of cold water.
-
Drying: Dry the collected solid under vacuum at 50 °C to yield 4-Fluoro-6-nitro-1H-indazole as a solid.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group using iron powder, a cost-effective and scalable method.[2]
Materials:
-
4-Fluoro-6-nitro-1H-indazole
-
Iron Powder (<100 mesh)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Deionized Water
-
Celite® or a similar filter aid
-
Ethyl Acetate
Equipment:
-
Jacketed reaction vessel with overhead stirring, reflux condenser, and temperature control
-
Filtration apparatus
Procedure:
-
Vessel Setup: Charge the reaction vessel with 4-Fluoro-6-nitro-1H-indazole (1.0 eq), ethanol (~12 L/kg), and deionized water (~3 L/kg).
-
Addition of Reagents: Add ammonium chloride (1.2 eq) and iron powder (5.0 eq) to the mixture with stirring.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction is exothermic, so initial heating should be controlled.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Work-up: Combine the filtrate and washes, and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Add deionized water to the residue, followed by ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield this compound.
References
Application Notes & Protocols: Designing Novel Anticancer Agents Using 4-Fluoro-1H-indazol-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy.[1][2][3][4] Its unique bicyclic structure provides a rigid framework for orienting functional groups to interact with the ATP-binding sites of various kinases.[5] Kinases such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) are critical regulators of cell proliferation, survival, migration, and angiogenesis, and their dysregulation is a hallmark of many cancers.[6][7][8][9][10][11] Consequently, designing inhibitors that target these pathways is a highly validated strategy in oncology drug discovery.[12]
4-Fluoro-1H-indazol-6-amine is a valuable starting material for the synthesis of such inhibitors. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the amino group at the 6-position serves as a versatile synthetic handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR).[5][13] This document provides detailed protocols for the synthesis and evaluation of novel anticancer agents derived from this indazole core, with a focus on targeting oncogenic kinases like c-Met and VEGFR-2.
Drug Discovery Workflow
The overall process for developing novel anticancer agents from the specified starting material follows a structured workflow from initial design to preclinical evaluation. This involves chemical synthesis, in vitro screening to determine potency and cellular effects, and subsequent characterization of lead compounds.
Caption: High-level workflow for anticancer agent development.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-fluoro-1H-indazol-6-amine Derivatives
This protocol describes a general method for synthesizing a library of potential kinase inhibitors via a palladium-catalyzed Buchwald-Hartwig amination reaction, a common and robust method for forming C-N bonds.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine, 2-chloro-5-methoxy-aniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate, Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the selected aryl halide (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add Pd2(dba)3 (0.05 eq) to the flask under the inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired N-aryl derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity and screening for inhibitors.[14][15] This protocol is adapted for a generic tyrosine kinase assay.[16][17]
Materials:
-
HTRF KinEASE™ TK Kit (or similar) containing:
-
Biotinylated universal tyrosine kinase substrate (TK substrate-biotin)
-
Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665 (SA-XL665)
-
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
ATP solution
-
Synthesized test compounds dissolved in DMSO
-
Assay buffer and detection buffer
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized indazole derivatives in 100% DMSO. A typical starting concentration is 10 mM.
-
Enzyme Reaction:
-
Add 2 µL of the test compound dilution (or DMSO for control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant kinase and TK substrate-biotin, prepared in enzymatic buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (concentration near the Km for the specific kinase).
-
Seal the plate and incubate at room temperature for 30-60 minutes.
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of detection buffer containing EDTA, Eu³⁺-cryptate anti-phosphoantibody, and SA-XL665.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[18][19]
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Etoposide) as a positive control.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 3-4 hours.[19][20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of compound concentration to determine the IC50 value.
Target Signaling Pathways
The designed agents are intended to inhibit receptor tyrosine kinases like c-Met and VEGFR-2, which drive tumor growth and angiogenesis by activating downstream signaling cascades.[6][9][22]
Caption: Inhibition of c-Met/VEGFR-2 signaling pathways.
Upon binding of ligands like HGF or VEGF, these receptors dimerize and autophosphorylate, activating key downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[6][9] The RAS/MAPK pathway primarily drives cell proliferation, while the PI3K/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis.[6][9] The synthesized indazole derivatives are designed to competitively bind to the ATP pocket of the kinase domain, preventing phosphorylation and blocking these downstream signals.
Data Presentation
The biological activity of synthesized compounds should be systematically recorded to establish clear structure-activity relationships (SAR).
Table 1: In Vitro Kinase and Cellular Activity of Indazole Derivatives
| Compound ID | R-Group (at N-6) | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| I-01 | 4-Fluorobenzyl | 15 | 25 | 0.8 | 1.2 |
| I-02 | 3-Pyridylmethyl | 8 | 12 | 0.4 | 0.7 |
| I-03 | 2,4-Difluorobenzyl | 22 | 30 | 1.5 | 2.1 |
| I-04 | Phenyl | 150 | 210 | >10 | >10 |
| Etoposide | N/A (Control) | N/A | N/A | 1.1 | 1.8 |
Data shown are hypothetical and for illustrative purposes. IC50 values represent the concentration required to inhibit 50% of enzyme activity or cell viability.
Analysis of such data allows researchers to discern how different substituents on the indazole core affect target potency and cellular efficacy. For example, the hypothetical data in Table 1 suggests that a pyridylmethyl group (I-02) may be more effective than a fluorobenzyl group (I-01) for both kinase inhibition and antiproliferative activity.[1]
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. c-MET [stage.abbviescience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-1H-indazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-1H-indazol-6-amine. The guidance is structured to address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent synthetic approach involves a multi-step process commencing with a substituted fluorotoluene. A plausible route includes the nitration of a suitable fluorotoluene, followed by cyclization to form the indazole ring, and subsequent reduction of a nitro group to the desired 6-amino functionality. The key intermediate is often a nitrated fluoro-indazole derivative.
Q2: What are the most critical steps influencing the overall yield and purity of this compound?
A2: The most critical stages are the regioselective formation of the indazole ring and the final reduction of the nitro group. Inefficient cyclization can lead to low yields and the formation of unwanted isomers. The reduction step is also crucial, as incomplete conversion or side reactions can complicate purification and affect the final product's purity.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the consumption of starting materials and the formation of intermediates and the final product. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of the Indazole Ring
Problem: Low yield during the cyclization step to form the 4-fluoro-6-nitro-1H-indazole intermediate.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC. If the starting material persists, consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Temperature | - The reaction temperature is critical. If it's too low, the reaction may be sluggish. If too high, byproduct formation can increase. Experiment with a temperature gradient to find the optimal condition. |
| Incorrect Stoichiometry of Reagents | - Ensure the accurate measurement of all reagents. For reactions involving hydrazine, a moderate excess is often beneficial for driving the reaction to completion. |
| Solvent Effects | - The polarity of the solvent can significantly influence the reaction outcome. Consider screening different solvents (e.g., ethanol, acetic acid, DMF) to improve the yield. |
Problem: Formation of undesired isomers during cyclization.
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | - The substitution pattern on the starting material dictates the regioselectivity of the cyclization. Ensure the correct starting material is used. |
| Reaction Conditions Favoring Isomerization | - Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can sometimes lead to isomer formation. Explore milder reaction conditions. |
Step 2: Reduction of the Nitro Group
Problem: Incomplete reduction of 4-fluoro-6-nitro-1H-indazole to this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. The presence of impurities can poison the catalyst. |
| Insufficient Reducing Agent | - For reductions using reagents like SnCl₂, ensure a sufficient molar excess is used to drive the reaction to completion. |
| Low Reaction Temperature | - Some reduction reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the progress by TLC. |
Problem: Formation of byproducts during the reduction.
| Potential Cause | Troubleshooting Steps |
| Over-reduction | - In some cases, other functional groups can be sensitive to the reduction conditions. Use a milder reducing agent or optimize the reaction time and temperature to avoid over-reduction. |
| Side Reactions of Intermediates | - The intermediate nitroso and hydroxylamine species can sometimes undergo side reactions. Ensuring a sufficiently reductive environment can help minimize the accumulation of these intermediates. |
Experimental Protocols for Analogous Syntheses
Protocol 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole (Illustrative Cyclization)
This protocol illustrates a common method for forming a substituted indazole ring.
-
Reaction Setup: A solution of the starting material, 2-bromo-4-fluoro-6-nitrophenyl derivative, is prepared in a suitable solvent like dioxane.
-
Addition of Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine are added sequentially.
-
Heating: The reaction mixture is heated to around 100 °C.
-
Cyclization: The intermediate is then treated with a reducing agent such as iron powder in acetic acid at elevated temperatures (e.g., 110 °C) to effect cyclization and reduction of the nitro group.[1]
Protocol 2: Reduction of a Nitroindazole (General Procedure)
This protocol outlines a general method for the reduction of a nitro group on an indazole ring.
-
Dissolution: The nitroindazole starting material is dissolved in a suitable solvent, often an alcohol like ethanol or methanol.
-
Addition of Reducing Agent: A reducing agent such as stannous chloride (SnCl₂) is added to the solution.
-
Heating: The reaction mixture is typically heated to reflux to facilitate the reduction.
-
Workup: After the reaction is complete, the mixture is worked up by neutralizing the acid and extracting the product into an organic solvent.
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the synthesis of structurally related fluoro-indazole derivatives. This data can serve as a benchmark when optimizing the synthesis of this compound.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 1. DMF-DMA, pyrrolidine, dioxane, 100 °C; 2. Fe, acetic acid, 110 °C, 1.5 h | 4-Bromo-6-fluoro-1H-indazole | Not specified | [1] |
| 3-fluoro-2-methylaniline | 1. NBS, acetonitrile, -10 to 10 °C; 2. Toluene, ether, acetic acid, isoamyl nitrite, 80-130 °C; 3. Methanol, water, inorganic base, RT | 5-bromo-4-fluoro-1H-indazole | High | [2] |
| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%), reflux, 20 min | 5-bromo-1H-indazol-3-amine | 88% | [3] |
Visualizing the Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for obtaining this compound.
Caption: Plausible synthetic workflow for this compound.
This troubleshooting guide provides a framework for optimizing the reaction conditions for the synthesis of this compound. By systematically addressing potential issues and leveraging data from analogous syntheses, researchers can enhance the efficiency and success of their experiments.
References
Technical Support Center: Purification of 4-Fluoro-1H-indazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Fluoro-1H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
The primary challenges in purifying this compound and related compounds include:
-
Removal of regioisomers: Synthesis of substituted indazoles can often lead to the formation of regioisomers, which can be difficult to separate due to their similar physical properties.
-
Elimination of starting materials and intermediates: Incomplete reactions can result in the presence of starting materials and reaction intermediates in the crude product.
-
Product degradation: Indazole compounds can be sensitive to certain conditions, and degradation products may form during the reaction or workup.
-
Poor solubility: The solubility of this compound in common organic solvents may be limited, making purification by recrystallization challenging.
-
Tailing on silica gel chromatography: The basic amine functionality can interact strongly with acidic silica gel, leading to peak tailing and poor separation.
Q2: What are the expected physicochemical properties of this compound?
While extensive experimental data is not publicly available, based on its structure and data from commercial suppliers, the following properties can be expected:
| Property | Value/Information |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Purity (Commercial) | ≥96%[1] |
| LogP | 1.2842[1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų[1] |
| Solubility | Likely to have limited solubility in non-polar organic solvents and better solubility in polar aprotic solvents like DMSO and DMF. Solubility in alcohols like methanol and ethanol may be slight. |
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store the compound at 4°C and protected from light.[1]
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low purity crude product.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials. If the reaction is stalled, consider increasing the reaction time, temperature, or adding more reagent. |
| Formation of Regioisomers | The synthesis of substituted indazoles can yield different isomers. Purification may require careful column chromatography with an optimized solvent system. In some cases, derivatization to improve the separation characteristics might be necessary. A patent for separating substituted indazole isomers suggests recrystallization from mixed solvent systems like acetone/water or ethanol/water. |
| Presence of Basic or Acidic Impurities | Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to remove basic impurities or a dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts. Ensure the desired product is stable under these conditions. |
Issue 2: Poor Separation and Tailing during Silica Gel Column Chromatography
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography issues.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Strong Interaction with Acidic Silica | The amine group of the target compound interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent. |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separation. Systematically screen different solvent systems using TLC. Common eluents for similar compounds include mixtures of ethyl acetate and petroleum ether or dichloromethane and methanol. |
| Use of an Alternative Stationary Phase | If modifying the mobile phase is insufficient, consider using a different stationary phase. Amine-functionalized silica gel can significantly reduce tailing for basic compounds. Alternatively, reversed-phase chromatography (e.g., C18) with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile with a buffer or acid modifier) can be effective. |
Issue 3: Difficulty in Recrystallization
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Poor Solubility in Single Solvents | Screen a variety of solvents with different polarities. For closely related compounds, recrystallization from isopropanol-water mixtures has been reported to be effective.[2] |
| High Level of Impurities | If the crude product is highly impure, it may "oil out" instead of crystallizing. In such cases, a preliminary purification by column chromatography is recommended before attempting recrystallization. |
| Slow Crystallization Kinetics | If the compound is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Adding a seed crystal of pure material can also be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (General Procedure)
This protocol is a general guideline based on the purification of similar aminoindazole compounds and should be optimized for your specific crude material.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of ethyl acetate and petroleum ether (or hexanes) (e.g., 1:5 v/v), gradually increasing the proportion of ethyl acetate. For more polar impurities, a gradient of methanol in dichloromethane can be used. To minimize tailing, consider adding 0.5% triethylamine to the eluent.
-
Procedure:
-
Prepare a concentrated solution of the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Dry-load the sample onto a small amount of silica gel.
-
Pack the column with silica gel in the initial, less polar eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization (General Procedure)
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a pre-heated funnel containing celite.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Plausible Synthetic Workflow and Potential Impurities
A plausible synthetic route for this compound can be inferred from the synthesis of related compounds. This helps in anticipating potential impurities.
Caption: Plausible synthetic workflow and potential impurities.
Potential Impurities and their Removal:
| Impurity Type | Origin | Suggested Removal Method |
| Unreacted Starting Material | Incomplete initial reaction. | Column chromatography or recrystallization. |
| Partially Reacted Intermediates | Incomplete cyclization or reduction. | Column chromatography with a carefully selected eluent gradient. |
| Regioisomers | Non-selective reactions during synthesis. | High-performance column chromatography or preparative HPLC. Recrystallization from a mixed solvent system may also be effective. |
| Byproducts from Side Reactions | Depending on the specific reagents used, various byproducts can form. | A combination of aqueous workup and column chromatography is typically required. |
References
Technical Support Center: Troubleshooting Regioselectivity in Indazole Functionalization
Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during the chemical modification of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of functionalization on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring possesses two nitrogen atoms, N1 and N2, which are the primary sites for functionalization, particularly alkylation and acylation. The challenge arises from the existence of two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2] Direct functionalization of the indazole scaffold often leads to a mixture of N1- and N2-substituted products, making it difficult to isolate the desired isomer.[1][2][3] Achieving high regioselectivity is crucial for synthesizing specific, biologically active molecules and often requires meticulous control over reaction conditions.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity in indazole functionalization?
A2: Several critical factors dictate the ratio of N1 to N2 products. Understanding and manipulating these factors are key to controlling the reaction's outcome. The main influences include:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups already present on the indazole ring significantly impact the accessibility and nucleophilicity of the nitrogen atoms.[3]
-
Choice of Base and Solvent: The base used to deprotonate the indazole and the solvent system can dramatically alter the regioselectivity.[3] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[3]
-
Nature of the Electrophile (e.g., Alkylating Agent): The reactivity and steric bulk of the incoming electrophile play a crucial role in determining which nitrogen atom it will bond with.[3]
-
Reaction Temperature and Time: These parameters can influence whether the reaction is under kinetic or thermodynamic control. N1-substituted indazoles are often the thermodynamically more stable product.[3][4]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is yielding a mixture of N1 and N2 isomers with poor selectivity.
-
Solution: To enhance selectivity towards the N1 isomer, consider the following modifications to your protocol. The N1 position is generally favored under conditions that allow for thermodynamic equilibration.
-
Change the Base/Solvent System: Employing sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to be highly selective for the N1 position.[3]
-
Utilize a Chelating Substituent: If your indazole has a substituent at the C7 position, this can sterically hinder the N1 position, leading to poor selectivity. Conversely, a chelating group at the C3 position might favor N1 substitution.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can favor the formation of the more thermodynamically stable N1-alkylated product.[3]
-
Problem 2: I am trying to synthesize the N2-substituted indazole, but the reaction predominantly yields the N1 isomer.
-
Solution: Favoring the N2 isomer often requires conditions that promote kinetic control or alter the electronic properties of the indazole ring.
-
Introduce an Electron-Withdrawing Group at C7: The presence of a strong electron-withdrawing group, such as a nitro (NO2) or ester (CO2Me) group, at the C7 position has been demonstrated to direct alkylation to the N2 position with high selectivity (≥96%).[3][5][6]
-
Employ a Bulky Substituent at the C3 Position: A sterically demanding group at the C3 position can hinder attack at the N1 position, thereby favoring N2 substitution.
-
Consider Alternative Synthetic Routes: If direct alkylation consistently fails to provide the desired N2 isomer, exploring de novo synthesis strategies that build the indazole ring with the desired substitution pattern may be necessary.
-
Data on Regioselective Indazole Alkylation
The following tables summarize reaction conditions that have been shown to favor either N1 or N2 regioselectivity in the alkylation of substituted indazoles.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Carboxymethyl | Alkyl bromide | NaH | THF | >99:1 | [3] |
| 3-tert-Butyl | Alkyl bromide | NaH | THF | >99:1 | [3] |
| 3-COMe | Alkyl bromide | NaH | THF | >99:1 | [3] |
| 3-Carboxamide | Alkyl bromide | NaH | THF | >99:1 | [3] |
| Unsubstituted | Isobutyraldehyde | N/A | N/A | >99:1 | [7] |
| 5-Bromo-3-carboxylate | Alcohols | Cs2CO3 | DMF | >90% Yield (N1) | [6][8] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 7-NO2 | Alkyl bromide | NaH | THF | 4:96 | [3][5][6] |
| 7-CO2Me | Alkyl bromide | NaH | THF | 4:96 | [3][5][6] |
| 4-Nitro | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N/A (Silyl Hilbert-Johnson) | N/A | N2 only (kinetic) | [4] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles
This protocol is adapted from a method demonstrated to be highly selective for the N1 position.[3]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkylating agent (e.g., alkyl bromide, 1.1 equivalents) to the suspension.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be heated to 50 °C to ensure completion.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Visual Guides
Below are diagrams to aid in understanding the factors influencing regioselectivity and the experimental workflow.
Caption: Decision tree for troubleshooting poor regioselectivity in indazole alkylation.
Caption: A typical experimental workflow for achieving N1-selective indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-Fluoro-1H-indazol-6-amine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Fluoro-1H-indazol-6-amine under various reaction conditions. The information is designed to help troubleshoot common issues and ensure the integrity of experiments involving this compound.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the use of this compound in chemical synthesis.
Issue 1: Unexpected Side Products or Low Yield in Reactions
-
Question: I am observing unexpected side products and lower than expected yields in my reaction involving this compound. What could be the cause?
-
Answer: The indazole ring, particularly with an activating amino group, can be susceptible to degradation under certain conditions. Potential causes include:
-
Oxidation: The amino group can be oxidized, especially in the presence of strong oxidizing agents or exposure to air over prolonged periods at elevated temperatures. This can lead to the formation of nitroso, nitro, or colored polymeric impurities.
-
Instability at Non-neutral pH: Both strongly acidic and strongly basic conditions can lead to decomposition. The protonation or deprotonation of the indazole and amino groups can affect the electron density and stability of the ring system.
-
Reaction with Electrophiles: The amino group and the electron-rich indazole ring are nucleophilic and can react with electrophilic reagents or intermediates in the reaction mixture, leading to undesired side products.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
pH Control: If possible, maintain a neutral pH or use a buffered system. If the reaction requires acidic or basic conditions, consider milder reagents or shorter reaction times.
-
Temperature Management: Avoid excessive temperatures. Run reactions at the lowest effective temperature.
-
Reagent Purity: Ensure all starting materials and reagents are pure and free from contaminants that could promote degradation.
Issue 2: Discoloration of the Compound Upon Storage or in Solution
-
Question: My sample of this compound has developed a yellowish or brownish tint over time. Is it still usable?
-
Answer: Discoloration often indicates the formation of degradation products, which are typically oxidized or polymerized species. While minor discoloration may not significantly impact some reactions, it is a sign of instability. For sensitive applications, it is recommended to use a purified sample.
Troubleshooting Steps:
-
Proper Storage: Store the solid compound in a tightly sealed container, protected from light, at a low temperature (recommended storage is often 4°C).[1]
-
Inert Gas Blanket: For long-term storage, consider storing under an inert gas.
-
Solution Stability: Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures and protected from light.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 4°C in a tightly sealed, opaque container to protect it from light.[1] For extended storage, blanketing with an inert gas like nitrogen or argon is advisable to prevent oxidation.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, potential degradation pathways include:
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities. The indazole ring itself can also be oxidized under harsh conditions.
-
Hydrolysis: While generally stable, prolonged exposure to strong aqueous acids or bases at high temperatures could potentially lead to decomposition of the indazole ring.
-
Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV light may lead to the formation of radical species and subsequent degradation.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, like many amino-substituted heterocyclic compounds, it can be sensitive to pH extremes.
-
Strong Acids: Protonation of the amino group and the indazole nitrogens can alter the electronic properties and potentially lead to ring-opening or other rearrangements under forcing conditions.
-
Strong Bases: Strong bases can deprotonate the indazole N-H, which may facilitate undesired side reactions.
Q4: Are there any known incompatible reagents?
A4: Avoid strong oxidizing agents (e.g., permanganates, dichromates), strong acids, and strong bases where possible. Reactions with highly reactive electrophiles should be conducted under controlled conditions to prevent side reactions with the amino group or the indazole ring.
Quantitative Stability Data (Illustrative)
| Condition | Stressor | Time | Temperature | % Degradation (Illustrative) | Potential Degradants (Illustrative) |
| Aqueous | 0.1 M HCl | 24 h | 50°C | 5-10% | Ring-opened products |
| 0.1 M NaOH | 24 h | 50°C | 2-5% | Tautomeric impurities | |
| Oxidative | 3% H₂O₂ | 8 h | 25°C | 15-25% | N-oxides, nitroso derivatives |
| Thermal (Solid) | Dry Heat | 7 days | 80°C | < 2% | Minor colored impurities |
| Photochemical | UV Light (254 nm) | 24 h | 25°C | 10-20% | Dimerized and polymeric products |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This protocol is designed to minimize the degradation of this compound when used as a coupling partner.
-
Degassing: To a reaction vessel, add this compound, the boronic acid partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous work-up and purification.
Protocol 2: Stability Testing Under Forced Degradation
This protocol can be adapted to test the stability of this compound under specific conditions.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Add an appropriate amount of acid (e.g., 1 M HCl) to a solution of the compound.
-
Basic: Add an appropriate amount of base (e.g., 1 M NaOH) to a solution of the compound.
-
Oxidative: Add an oxidizing agent (e.g., 30% H₂O₂) to a solution of the compound.
-
-
Incubation: Keep the stressed samples at a controlled temperature and for a defined period. Protect from light unless photostability is being tested.
-
Analysis: At specified time points, withdraw aliquots, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a stability-indicating method like HPLC-UV or LC-MS to determine the percentage of the remaining parent compound and identify any major degradants.
Visualizations
Caption: A typical experimental workflow for reactions involving sensitive compounds like this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
overcoming poor solubility of 4-Fluoro-1H-indazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-Fluoro-1H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A1: this compound is a heterocyclic aromatic compound belonging to the indazole class.[1] Such molecules are often investigated in drug discovery.[2] Many indazole derivatives are characterized by a rigid, planar structure that can lead to strong crystal lattice energy, making them poorly soluble in aqueous solutions.[3] Poor aqueous solubility is a major challenge in drug development as it can limit bioavailability and hinder the formulation of effective therapeutics.[4] More than 40% of new chemical entities are practically insoluble in water.[4]
Q2: What are the known physical and chemical properties of this compound?
| Property | Value | Source |
| CAS Number | 885520-07-0 | [6] |
| Molecular Formula | C₇H₆FN₃ | [6][7] |
| Molecular Weight | 151.14 g/mol | [6][7] |
| Density | 1.5 ± 0.1 g/cm³ | [7] |
| Boiling Point | 383.1 ± 22.0 °C at 760 mmHg | [7] |
| LogP | 0.99 - 1.2842 | [6][7] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [6] |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its limited aqueous solubility, a high-concentration stock solution should first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
Protocol: See Protocol 1: Preparation of a Concentrated Stock Solution .
-
Workflow:
Caption: Workflow for preparing a DMSO stock solution.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common problem known as "kinetic solubility" limitation, where a compound soluble in a high concentration of organic solvent precipitates when diluted into an aqueous medium.[3]
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (ideally <0.5%).[8]
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing vigorously to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.[8]
-
Lower the Working Concentration: Your final desired concentration may be above the compound's aqueous solubility limit. Try preparing serial dilutions to a lower final concentration.
-
Use Solubility Enhancers: If the above steps are insufficient, you will need to employ a solubility enhancement technique. Refer to the questions below and the decision tree diagram.
Caption: Troubleshooting workflow for compound precipitation.
Solubility Enhancement Guides
The selection of a solubility enhancement method depends on the compound's properties and the requirements of the experiment.[4]
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the compound.[8] | Simple and cost-effective. | Only applicable to ionizable compounds; risk of chemical degradation at pH extremes. |
| Co-solvents | A water-miscible organic solvent is added to the aqueous medium to reduce the polarity of the solvent system.[9][10] | Simple to prepare; can significantly increase solubility.[10] | Potential for compound to precipitate upon further dilution; co-solvent may have biological or toxicological effects.[10] |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound (guest) is encapsulated within the cyclodextrin (host) cavity, presenting a hydrophilic exterior.[4][8] | Can significantly increase solubility and stability; low toxicity. | Can be expensive; complex formation is a 1:1 equilibrium, which may limit the maximum achievable concentration. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which has higher energy and solubility than the crystalline form.[4][9] | Can lead to substantial increases in dissolution rate and solubility. | May require specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization) over time.[3] |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range (<1000 nm), increasing the surface area for dissolution according to the Noyes-Whitney equation.[4][11] | Increases dissolution velocity; applicable to compounds insoluble in both aqueous and organic media.[4] | Requires specialized high-energy milling or homogenization equipment; potential for particle aggregation. |
Q5: How can I use pH to improve the solubility of this compound?
A5: The indazole ring and the amine group are ionizable.[8] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized (protonated) form. Since this compound is a weak base (due to the amine and indazole nitrogens), decreasing the pH (making the solution more acidic) will increase its solubility.[8] A preliminary pH-solubility profile experiment is highly recommended to determine the optimal pH.
Q6: Which co-solvents are recommended and how should I use them?
A6: Common co-solvents used in research and parenteral formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400).[9][10] The choice depends on the specific requirements of your assay and any potential interference of the co-solvent. Start by screening a panel of co-solvents at different concentrations (e.g., 5%, 10%, 20% v/v) in your aqueous buffer to find the minimum concentration that maintains solubility.
Q7: Is using cyclodextrins a viable option for an indazole derivative?
A7: Yes, cyclodextrin complexation is a widely used technique to enhance the solubility of poorly water-soluble drugs, including heterocyclic compounds.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.[8] This method is particularly useful for in vitro and in vivo studies.
-
Protocol: See Protocol 2: Solubility Enhancement using Cyclodextrins .
Caption: Decision tree for selecting a solubility enhancement method.
Q8: What safety precautions should I take when handling this compound?
A8: While a specific safety data sheet (SDS) for this compound is not available in the search results, related compounds are classified as hazardous. For example, some bromo-fluoro-indazole derivatives are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[12][13] Therefore, standard laboratory safety precautions are essential.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[6][14]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder.
-
Dissolve: Add the appropriate volume of 100% sterile DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Mix: Vortex the solution thoroughly. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[8]
-
Verify: Ensure the solid is completely dissolved before proceeding.
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol allows for the screening of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM) in your desired aqueous buffer.[8]
-
Add Compound: To each cyclodextrin solution, add the this compound from your DMSO stock to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant and minimal across all samples (<0.5%).[8]
-
Include Controls: Prepare a vehicle control containing only the buffer and the same final concentration of DMSO. Also, include a "no cyclodextrin" control (0 mM HP-β-CD).[8]
-
Equilibrate: Incubate the solutions for 1-2 hours at room temperature with gentle agitation to allow for complex formation.[8]
-
Assess Solubility (Qualitative): Visually inspect the samples for any signs of precipitation against a dark background.
-
Assess Solubility (Quantitative): a. Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble compound.[8] b. Carefully collect the supernatant. c. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[8]
References
- 1. ossila.com [ossila.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CAS#:885520-07-0 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpbr.in [ijpbr.in]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
preventing byproduct formation in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of indazoles, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in indazole synthesis?
A1: The most frequently encountered byproducts in indazole synthesis include the formation of the undesired 2H-indazole isomer when the 1H-isomer is the target (and vice-versa), hydrazones, dimeric impurities, and indazolones.[1] The prevalence of these byproducts is highly dependent on the chosen synthetic route and the specific reaction conditions employed.
Q2: How can I distinguish between 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; for 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.[1] ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, chromatographic techniques such as HPLC can often be used to separate the two isomers.
Q3: What is the general strategy to improve regioselectivity for the 1H-indazole isomer?
A3: Controlling regioselectivity to favor the thermodynamically more stable 1H-indazole is a critical aspect of many synthetic strategies.[1] Key approaches to enhance the formation of the 1H-isomer include the careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to favor the formation of the N-1 substituted product.[1]
Q4: Can elevated temperatures negatively impact my indazole synthesis?
A4: Yes, high reaction temperatures can be detrimental to the synthesis of the desired indazole product. Elevated temperatures can lead to the formation of side products, such as hydrazones and dimers.[2] For certain methods, like the Cadogan reductive cyclization, traditional protocols required high temperatures, but milder, more recent modifications can provide better outcomes.[2]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your indazole synthesis experiments.
Issue 1: Poor N1/N2 Regioselectivity in Indazole Alkylation
Problem: My reaction is producing a mixture of N1- and N2-alkylated indazoles, and I want to favor the N1-isomer.
Troubleshooting Steps:
-
Optimize Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity. For N1-selectivity, the use of sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often effective.[1]
-
Consider Substituent Effects: The electronic and steric properties of substituents on the indazole ring can influence the alkylation outcome. Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable products. Reaction conditions that allow for equilibration can favor the N1-isomer.
Data Presentation: Effect of Reaction Conditions on N1/N2 Ratio
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| 1 | NaH | THF | 25 | >99:<1 |
| 2 | Cs₂CO₃ | DMF | 90 | 85:15 |
| 3 | K₂CO₃ | Acetonitrile | 80 | 60:40 |
| 4 | NaH | DMF | 25 | 70:30 |
Data is illustrative and may vary based on the specific indazole substrate and alkylating agent.
Experimental Protocol: N1-Selective Alkylation of 1H-Indazole
Materials:
-
1H-Indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1H-indazole (1.0 equivalent).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Optimizing N1-Alkylation
Caption: Troubleshooting workflow for improving N1-selectivity.
Issue 2: Low Yield in Cadogan Reductive Cyclization for 2H-Indazole Synthesis
Problem: My Cadogan reaction is giving a low yield of the desired 2H-indazole, and I am observing the formation of unidentified byproducts.
Troubleshooting Steps:
-
Reaction Temperature: Traditional Cadogan cyclizations often require high temperatures, which can lead to byproduct formation.[2] Consider using milder, more recently developed protocols that proceed at lower temperatures (e.g., 80 °C).[1]
-
Choice of Phosphine Reagent: Tri-n-butylphosphine is a commonly used reducing agent in modern Cadogan protocols. Ensure it is of high purity and used in the correct stoichiometric amount (typically 1.5 equivalents).
-
One-Pot Procedure: To minimize the handling of potentially unstable intermediates, a one-pot condensation and cyclization procedure can be advantageous.[1]
-
Substrate Purity: Ensure that the starting o-nitrobenzaldehyde and amine are pure, as impurities can lead to side reactions.
Experimental Protocol: Mild, One-Pot Cadogan Reductive Cyclization
Materials:
-
o-Nitrobenzaldehyde
-
Aniline or aliphatic amine
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, combine the o-nitrobenzaldehyde (1.0 equivalent) and the amine (1.1 equivalents) in isopropanol.
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
To the reaction mixture, add tri-n-butylphosphine (1.5 equivalents).
-
Continue stirring at 80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the 2H-indazole.
Logical Relationship in Cadogan Cyclization
Caption: Key steps in the one-pot Cadogan cyclization.
Issue 3: Byproduct Formation in Davis-Beirut Reaction for 2H-Indazole Synthesis
Problem: The Davis-Beirut reaction is producing byproducts and a low yield of the desired 2H-indazole.
Troubleshooting Steps:
-
Solvent and Base: The reaction is typically carried out in an alcoholic solvent with a base like potassium hydroxide. The presence of water can be critical, but excess water can lead to a sharp decrease in yield.[3]
-
Purity of Starting Materials: Ensure the o-nitrobenzylamine or its precursors are pure.
-
Reaction Time and Temperature: Monitor the reaction closely to avoid prolonged reaction times that might lead to decomposition of the product or intermediates. The reaction often proceeds at a relatively low temperature (e.g., 60 °C).[4]
Experimental Protocol: Davis-Beirut Synthesis of 2H-Indazoles
Materials:
-
2-Nitrobenzylamine derivative
-
Potassium hydroxide (KOH)
-
Alcoholic solvent (e.g., ethanol)
-
Water
Procedure:
-
Dissolve the 2-nitrobenzylamine derivative in the alcoholic solvent in a round-bottom flask.
-
Prepare a solution of 5% KOH in the same alcoholic solvent.
-
Add the KOH solution to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway of the Davis-Beirut Reaction
Caption: Simplified reaction pathway for the Davis-Beirut synthesis.
References
- 1. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 4-Fluoro-1H-indazol-6-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 4-Fluoro-1H-indazol-6-amine. The focus is on common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the derivatization of this valuable scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing cross-coupling reactions with this compound?
A1: The primary challenges with this compound in palladium-catalyzed cross-coupling reactions include:
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Catalyst Inhibition: The presence of two nitrogen atoms in the indazole ring and the free amino group can lead to catalyst inhibition by coordinating to the palladium center.
-
N-H Reactivity: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, particularly in reactions requiring strong bases. This can lead to deprotonation and undesired side reactions.
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Poor Solubility: The substrate or intermediates may have poor solubility in common organic solvents, affecting reaction kinetics.
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Side Reactions: The amino group can undergo side reactions, such as N-arylation, if not properly managed. The fluorine substituent, while generally beneficial for oxidative addition, can also influence the electronic properties of the molecule in unexpected ways.
Q2: Is N-protection of the indazole ring necessary for successful cross-coupling reactions?
A2: While not always mandatory, N-protection of the indazole ring with groups like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyran) can significantly improve reaction outcomes.[1] Protection prevents the acidic N-H from interfering with the base or the catalyst, leading to cleaner reactions and often higher yields. However, this adds extra steps for protection and deprotection to the synthetic route. For simpler systems or with carefully optimized conditions, successful couplings can be achieved without protection.
Q3: How does the fluorine substituent at the 4-position influence the reactivity of the indazole core?
A3: The electron-withdrawing nature of the fluorine atom at the 4-position generally has a positive effect on palladium-catalyzed cross-coupling reactions when a leaving group (like bromine or iodine) is present elsewhere on the benzene ring. It can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. However, it also increases the acidity of the N-H proton, which can exacerbate issues with catalyst inhibition or side reactions.
Q4: Which type of palladium catalysts and ligands are generally recommended for Suzuki-Miyaura and Buchwald-Hartwig reactions with substituted indazoles?
A4: For Suzuki-Miyaura couplings , common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[2][3] For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective.[4]
For Buchwald-Hartwig aminations , catalyst systems are typically composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[4] Ligands such as BINAP, Xantphos, and the Buchwald biaryl phosphine ligands are commonly employed. The choice of ligand is critical and often substrate-dependent.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. Degas all solvents thoroughly. | Palladium catalysts, especially Pd(0) species, are sensitive to oxygen and can be easily deactivated. |
| Poor Ligand Choice | Screen a variety of phosphine ligands, particularly bulky and electron-rich ones like XPhos or SPhos. | The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. |
| Ineffective Base | Try stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | The base is required to activate the boronic acid to form the more nucleophilic boronate species. |
| Boronic Acid Decomposition | Use a milder base like K₂CO₃ or KF. Protect the boronic acid as a pinacol ester (BPin) or use a trifluoroborate salt. Run the reaction at a lower temperature. | Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with hydrogen) under harsh basic conditions or at elevated temperatures. |
| N-H Interference | Protect the indazole nitrogen with a Boc or THP group prior to the coupling reaction. | The acidic N-H can interfere with the catalytic cycle. |
Issue 2: Formation of Multiple Byproducts in Buchwald-Hartwig Amination
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Competitive N-Arylation | If the goal is C-N coupling at a different position, protect the 6-amino group. If the 6-amino group is the desired reaction site, ensure the other reactive sites are blocked. | The free amino group can compete with other nucleophiles in the reaction mixture. |
| Hydrodehalogenation | Use a less sterically hindered ligand. Lower the reaction temperature. | This side reaction, where the aryl halide is reduced, can be promoted by certain catalyst-ligand combinations. |
| Homocoupling of Aryl Halide | Ensure rigorous inert atmosphere conditions. Use a lower catalyst loading. | This can occur if the catalyst is not efficiently promoting the cross-coupling pathway. |
| Ligand Degradation | Use a more robust ligand or a pre-catalyst system. | Some phosphine ligands can degrade at high temperatures. |
Data Presentation: Catalyst and Condition Screening (Illustrative)
The following tables provide illustrative data for catalyst and condition screening for Suzuki-Miyaura and Buchwald-Hartwig reactions of a hypothetical 6-bromo-4-fluoro-1H-indazol-6-amine. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 6-Bromo-4-fluoro-1H-indazol-6-amine with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 78 |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-4-fluoro-1H-indazol-6-amine with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 55 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Dioxane | 100 | 70 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 110 | 82 |
| 4 | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or microwave vial, combine 6-bromo-4-fluoro-1H-indazol-6-amine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube, combine 6-bromo-4-fluoro-1H-indazol-6-amine (1.0 equiv), the desired amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to 80-120 °C with stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A logical workflow for optimizing catalyst and reaction conditions for this compound reactions.
Caption: A generalized signaling pathway illustrating the inhibitory action of a this compound derivative on a kinase such as PLK4.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Fluoro-1H-indazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and workup of 4-Fluoro-1H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common pathway to substituted indazoles involves the cyclization of appropriately substituted phenylhydrazines or related precursors. For this compound, a typical synthesis may involve the reduction of a nitro group to form the amine functionality at the 6-position, preceded by the formation of the fluoro-indazole core.
Q2: What are the critical parameters influencing the yield and purity during the workup?
Several factors can significantly affect the outcome of your synthesis. Key parameters include:
-
pH control: During aqueous washes, maintaining the correct pH is crucial to ensure the product remains in the organic phase and to remove acidic or basic impurities.
-
Solvent selection: The choice of extraction solvent and recrystallization solvent system is critical for efficient purification and obtaining a high-purity crystalline product.
-
Drying: Thorough drying of the organic extracts before solvent evaporation is necessary to prevent the formation of oils and to facilitate crystallization.
Q3: How can I minimize the formation of impurities during the workup?
Minimizing impurity formation starts with a well-controlled reaction. During the workup, prompt and efficient extraction and purification are key. To avoid decomposition, it is advisable to work at moderate temperatures. If column chromatography is necessary, selecting the appropriate stationary and mobile phases is crucial to separate the desired product from any side products or remaining starting materials.
Q4: What are the recommended purification techniques for this compound?
The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and obtaining a crystalline solid.[1] For mixtures that are difficult to separate, silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Product loss during extraction (e.g., into the aqueous layer). - Suboptimal recrystallization conditions. | - Monitor the reaction to completion using TLC or LC-MS. - Check the pH of the aqueous layer before discarding it; if necessary, back-extract with an appropriate solvent. - Optimize the recrystallization solvent system and cooling process to maximize crystal recovery. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities. - Residual solvent. | - Purify the crude product by column chromatography before attempting recrystallization. - Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Presence of Starting Material in Final Product | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction has gone to completion before initiating the workup. - Optimize column chromatography conditions (e.g., eluent polarity, column length) for better separation. |
| Formation of an Emulsion During Extraction | - High concentration of starting materials or byproducts. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the entire mixture through a pad of Celite. |
| Product Appears Discolored | - Presence of colored impurities from the reaction. | - Treat the crude product solution with activated carbon before filtration and recrystallization. - Perform a thorough purification by column chromatography. |
Quantitative Data Summary
The following table summarizes representative yields and purity for the synthesis of analogous fluoro-indazole derivatives, which can serve as a benchmark for the synthesis of this compound.
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 6-Fluoro-3-(4-piperidinyl)-1H-indazole | Recrystallization | 20.1 | Not Specified | [1] |
| 5-Bromo-4-fluoro-1H-indazole | Slurrying in Methanol/Filtration | 77-81 | Not Specified | [2] |
| 7-Bromo-4-chloro-1H-indazol-3-amine | Precipitation and Filtration | 38-45 (overall) | 95-96 | [3] |
| This compound (Commercial) | Not Specified | Not Applicable | ≥96 | [4] |
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is a standard procedure for isolating a product from a reaction mixture.
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Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This method is used to purify the crude solid product.[1]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common system for indazole derivatives is isopropanol-water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
addressing inconsistencies in biological assays with 4-Fluoro-1H-indazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies researchers may encounter when working with 4-Fluoro-1H-indazol-6-amine in biological assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in research?
This compound is a heterocyclic organic compound. The indazole scaffold is a common feature in many biologically active molecules, particularly as a core structure for protein kinase inhibitors. As such, this compound is often used in drug discovery and chemical biology research to investigate cellular signaling pathways and as a building block for the development of novel therapeutic agents, especially in oncology.
2. What is the recommended solvent for preparing stock solutions of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[1] For aqueous-based biological assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
3. How should I store stock solutions of this compound?
For long-term storage, it is advisable to store DMSO stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the compound from light.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: I am observing significant variability in the IC50 values for this compound in my cell proliferation assays (e.g., MTT, SRB). What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common challenge in cell-based assays. Several factors can contribute to this inconsistency:
-
Compound Solubility and Precipitation:
-
Problem: The compound may precipitate out of the cell culture medium, especially at higher concentrations, leading to a lower effective concentration.
-
Solution: Visually inspect the media for any signs of precipitation after adding the compound. Prepare the final dilutions from a fresh DMSO stock and ensure vigorous mixing when diluting into the aqueous assay buffer. It may be beneficial to perform a solubility test in your specific cell culture medium prior to the assay.
-
-
Cell Health and Density:
-
Problem: The physiological state of the cells can impact their sensitivity to the compound. Inconsistent cell seeding density, passage number, and overall cell health can lead to variable results.
-
Solution: Standardize your cell culture workflow. Use cells within a consistent range of passage numbers, ensure they are in the logarithmic growth phase at the time of treatment, and maintain a consistent seeding density for all experiments.
-
-
Assay-Dependent Effects:
-
Problem: The mechanism of action of the compound may interfere with the readout of certain cytotoxicity assays. For example, a compound that affects mitochondrial function could directly impact the results of an MTT assay.
-
Solution: If you are observing inconsistent results with one type of assay, consider validating your findings with an alternative method that relies on a different biological endpoint (e.g., comparing an MTT assay with an SRB or CellTiter-Glo® assay).
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: this compound shows potent inhibition in my in vitro kinase assay, but its activity is significantly lower in my cell-based assays. Why is this happening?
Answer:
This is a frequent observation for small molecule inhibitors. The discrepancy often arises from factors that are not present in a purified biochemical assay:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
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Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
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High Intracellular ATP Concentration: In cell-based assays, the inhibitor must compete with high physiological concentrations of ATP, which can lead to a decrease in apparent potency compared to a biochemical assay where ATP concentrations may be lower.
To investigate this, you can perform follow-up experiments such as cellular uptake assays or co-treatment with efflux pump inhibitors.
Issue 3: Potential for Off-Target Effects
Question: How can I be sure that the observed cellular phenotype is due to the inhibition of my target of interest and not an off-target effect of this compound?
Answer:
Distinguishing on-target from off-target effects is crucial. Here are some strategies:
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Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target kinase. If the cells become resistant to the compound, this provides strong evidence for on-target activity.
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Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of the target protein. If the phenotype of target knockdown is similar to that of compound treatment, this supports an on-target mechanism.
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Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-targets.
Quantitative Data
The following table presents hypothetical IC50 values for this compound in various assays to illustrate the type of data researchers might generate.
| Assay Type | Target/Cell Line | IC50 (µM) |
| Biochemical Kinase Assay | Kinase X | 0.15 |
| Biochemical Kinase Assay | Kinase Y (Off-target) | 5.8 |
| Cell Proliferation (MTT) | Cancer Cell Line A | 2.5 |
| Cell Proliferation (SRB) | Cancer Cell Line A | 2.8 |
| Cell Proliferation (MTT) | Cancer Cell Line B | 7.2 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (SRB)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
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Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
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Staining: Wash the plate five times with slow-running tap water and allow it to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
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Solubilization and Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5 minutes on a shaker. Read the absorbance at 510 nm using a microplate reader.
Protocol 2: In Vitro Kinase Assay
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Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the recombinant kinase enzyme.
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Compound Addition: Add varying concentrations of this compound (pre-diluted in the kinase buffer from a DMSO stock) to the wells. Include a vehicle control (DMSO).
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Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the kinase) and MgCl2.
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Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
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Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for a cell-based proliferation assay.
Caption: Troubleshooting inconsistent assay results.
Caption: Hypothetical signaling pathway inhibited by an indazole derivative.
References
Technical Support Center: Refining Protocols for Handling Air-Sensitive Indazole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling air-sensitive indazole intermediates. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides & FAQs
This section addresses common experimental issues, offering potential causes and solutions to challenges encountered during the synthesis and handling of air-sensitive indazole intermediates.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low, or I'm not getting any of the desired indazole product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield when working with air-sensitive indazole intermediates can stem from several factors, primarily related to atmospheric contamination and reagent integrity.
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Presence of Oxygen and Moisture: Indazole intermediates can be highly sensitive to air and moisture, leading to decomposition of starting materials, intermediates, or the final product.[1][2] It is crucial to maintain a strictly inert atmosphere throughout the experiment.
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Solution: Employ robust air-sensitive techniques. This includes the use of a Schlenk line or a glovebox.[1][3] Ensure all glassware is rigorously dried before use, either by oven-drying overnight at >120°C or by flame-drying under vacuum.[4][5] All solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1]
-
-
Improper Handling of Reagents: Air-sensitive reagents, such as organometallics or strong bases (e.g., sodium hydride), can be deactivated upon exposure to air.
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Suboptimal Reaction Conditions: The temperature and reaction time can significantly impact the outcome.
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Solution: Review the literature for the optimal temperature for your specific transformation. Some reactions may require cooling to suppress side reactions, while others need heating to proceed.[7] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.[8]
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Issue 2: Formation of Isomeric Impurities (N1 vs. N2 Alkylation)
Q: I am trying to synthesize a specific N-substituted indazole, but I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A: Achieving regioselectivity in the N-alkylation or N-acylation of indazoles is a common challenge, as the proton on the pyrazole ring can reside on either nitrogen, leading to 1H- and 2H-tautomers.[8] The 1H-tautomer is generally more thermodynamically stable.[9][10] Several factors influence the N1 vs. N2 selectivity:
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Choice of Base and Solvent: This is one of the most critical factors.
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For N1-substitution (Thermodynamic Product): Using sodium hydride (NaH) in tetrahydrofuran (THF) typically favors the formation of the more stable N1-alkylated product.[7][8]
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For N2-substitution (Kinetic Product): Different conditions can favor the kinetic N2 product. For instance, using potassium carbonate (K2CO3) in dimethylformamide (DMF) can lead to significant amounts of the N2 isomer.[7] Acidic conditions have also been shown to promote N2-alkylation.[8]
-
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Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole core can direct the substitution.
-
Reaction Temperature: Lower temperatures (e.g., 0 °C or room temperature) can favor the kinetically controlled N2-product, while higher temperatures may allow for equilibration to the thermodynamically more stable N1-product.[7]
Issue 3: Incomplete Conversion of Starting Material
Q: My reaction stalls and I observe a significant amount of unreacted starting material. How can I drive the reaction to completion?
A: Incomplete conversion can be due to several factors, including insufficient reagent activity, poor solubility, or the presence of quenching impurities.
-
Reagent Activity: The activity of reagents like sodium hydride can diminish with improper storage.
-
Solution: Use fresh, high-quality reagents. If using a dispersion of NaH in mineral oil, ensure it is properly washed with a dry, inert solvent like hexane before use to remove the oil, which can coat the NaH particles and reduce reactivity.
-
-
Reaction Temperature and Time: The reaction may simply be too slow at the current temperature.
-
Presence of Water: Trace amounts of water can quench strong bases and other reactive intermediates.[7]
-
Solution: Ensure all reagents and solvents are rigorously dried. The addition of 4 Å molecular sieves can help scavenge any in-situ generated water in certain reactions.[7]
-
Quantitative Data Summary
The following table summarizes the influence of reaction conditions on the regioselectivity of indazole alkylation.
| Desired Product | Recommended Base | Recommended Solvent | Key Influencing Factors |
| N1-Substituted Indazole | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Favors the thermodynamically more stable isomer. Bulky C3-substituents can also promote N1-alkylation.[7][8] |
| N2-Substituted Indazole | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Often the kinetically favored product. Electron-withdrawing groups at C7 strongly favor N2-substitution. Acidic conditions can also be used.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of Indazole
This protocol is a general guideline for the selective synthesis of N1-alkylated indazoles.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[7]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.[7] Stir the resulting suspension at 0 °C for 30 minutes.[8]
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.[7] Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water.[8] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.[8]
Protocol 2: Handling Air-Sensitive Reagents via Syringe Transfer
This protocol outlines the steps for safely transferring air-sensitive liquids.
-
Preparation: Ensure the syringe and needle are clean and dry. This can be achieved by oven-drying or by flushing them multiple times with a dry, inert gas.[4][11]
-
Flushing: Flush the syringe with inert gas by drawing the gas into the syringe and expelling it. Repeat this process at least 10 times.[4]
-
Transfer: Puncture the septum of the reagent bottle with the needle and ensure the tip is below the liquid level. Gently push the inert gas from the syringe into the bottle to create a slight positive pressure. Allow this pressure to fill the syringe with the desired volume of the reagent. Do not pull back the plunger, as this can cause leaks.[6]
-
Removing Bubbles: If any gas bubbles are present, invert the syringe and carefully push the bubbles and a small amount of liquid back into the reagent bottle.[12][13]
-
Transport: Once the desired volume is drawn, pull the needle tip into the headspace of the reagent bottle and draw a small "buffer" of inert gas into the needle.[12][13] Withdraw the syringe and quickly insert the needle into a rubber stopper for transport to the reaction flask.[12][13]
-
Addition: Puncture the septum of the reaction flask, expel the inert gas buffer into the flask's headspace, and then slowly add the reagent to the reaction mixture.[12][13]
Visualizations
Experimental Workflow Diagrams
Caption: A step-by-step workflow for the N1-alkylation of indazoles.
Caption: A procedural diagram for the safe transfer of air-sensitive liquids using a syringe.
Signaling Pathway Diagram
Many indazole derivatives are developed as kinase inhibitors for applications in oncology and other diseases.[14][15] The following diagram illustrates a simplified, generic kinase signaling pathway that such compounds might target.
Caption: A simplified diagram of a kinase cascade and a potential point of inhibition by an indazole derivative.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. ossila.com [ossila.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 6. web.mit.edu [web.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Fluoro-1H-indazol-6-amine and Its Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors approved for cancer therapy. The strategic placement of substituents on the indazole ring is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of 4-Fluoro-1H-indazol-6-amine and its positional isomers, offering insights into their potential as pharmacophores in drug discovery.
It is important to note that while the indazole core is well-studied, direct head-to-head comparative data for this compound and its isomers is limited in publicly available literature. Therefore, this guide synthesizes data from structurally related compounds to infer structure-activity relationships (SAR) and compare their potential performance.
Physicochemical Properties: The Impact of Fluorine Placement
The position of the fluorine atom on the indazole ring can significantly influence the molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's high electronegativity can alter the electron density of the aromatic system and the acidity of the amine and indazole N-H protons.
| Property | This compound | 5-Fluoro-1H-indazol-6-amine (Predicted) | 7-Fluoro-1H-indazol-6-amine (Predicted) |
| Molecular Formula | C₇H₆FN₃[1] | C₇H₆FN₃ | C₇H₆FN₃ |
| Molecular Weight | 151.14[1] | 151.14 | 151.14 |
| LogP | 1.28[1] | ~1.3 | ~1.3 |
| Topological Polar Surface Area (TPSA) | 54.7 Ų[1] | 54.7 Ų | 54.7 Ų |
| Hydrogen Bond Donors | 2[1] | 2 | 2 |
| Hydrogen Bond Acceptors | 2[1] | 2 | 2 |
| Rotatable Bonds | 0[1] | 0 | 0 |
Biological Activity: A Comparative Overview
Indazole derivatives are well-established as potent inhibitors of various protein kinases implicated in cancer and other diseases. The introduction of a fluorine atom can enhance binding affinity to the target protein and improve metabolic stability. The following sections compare the reported biological activities of derivatives of fluoro-amino-indazoles to provide insights into the potential of each isomer.
Anticancer and Kinase Inhibitory Activity
While direct comparative data for the parent fluoro-amino-indazole isomers is scarce, studies on their derivatives highlight the potential of this scaffold. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine, a derivative of the 6-amino-indazole core, has demonstrated anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 14.3 ± 4.4 μM.[2][3] Another study showed that a derivative of 6-fluoro-1H-indazol-3-amine is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with an IC50 value of less than 4.1 nM against FGFR1.[4]
The following table summarizes the kinase inhibitory and anticancer activities of various fluoro-indazole derivatives, illustrating the influence of the fluorine substitution pattern.
| Compound Class | Target/Cell Line | IC50/Activity | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal cancer) | 14.3 ± 4.4 μM | [2][3] |
| 6-Fluoro-1H-indazol-3-amine derivative | FGFR1 | < 4.1 nM | [4] |
| 6-Fluoro-1H-indazol-3-amine derivative | FGFR2 | 2.0 nM | [4] |
| 4-Fluoro-indazole derivative | Anticancer Efficacy | Enhanced | [5] |
| 3-Fluoro-phenyl-indazole derivative | VEGFR-2 | 47 nM | [6] |
| Indazole-based PLK4 inhibitor (K22) | PLK4 | 0.1 nM | [7] |
| Indazole-based Aurora A inhibitor (30) | Aurora A | Potent, selective | [8][9] |
| Indazole-based Src inhibitor | Src | Potent | [10][11] |
These findings suggest that the fluoro-amino-indazole scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The position of the fluorine atom likely influences the selectivity profile against different kinases.
Signaling Pathways Targeted by Indazole Derivatives
Indazole-based kinase inhibitors often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Src kinase pathways are two such critical pathways.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and its isomers)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer.
-
Add 2.5 µL of the compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
While direct comparative data remains elusive, the available evidence strongly suggests that this compound and its positional isomers are a promising class of scaffolds for the development of novel kinase inhibitors. The position of the fluorine atom is anticipated to have a significant impact on the potency and selectivity of these compounds against various kinase targets and cancer cell lines. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and elucidate the structure-activity relationships within this important chemical series. Further investigation into these isomers is warranted to unlock their full therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Comparative Analysis of 4-Fluoro-1H-indazol-6-amine and its Non-fluorinated Analog in Drug Discovery
A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds forms the cornerstone of drug discovery and optimization. The indazole core, a prominent heterocyclic motif, is present in numerous biologically active compounds.[1][2] This guide provides a comparative overview of 4-Fluoro-1H-indazol-6-amine and its non-fluorinated parent, 1H-indazol-6-amine, as building blocks in the synthesis of potential therapeutic agents. While direct, publicly available experimental data comparing the intrinsic biological activity of these two specific fragments is scarce, this guide will leverage established principles of medicinal chemistry and data from related indazole derivatives to infer and present a scientifically grounded comparison.
The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile, affecting metabolic stability, binding affinity, and membrane permeability. This guide will explore these potential effects in the context of the 4-fluoro substitution on the 1H-indazol-6-amine scaffold.
Physicochemical Properties: A Comparative Table
The introduction of a fluorine atom at the 4-position of the indazole ring can alter key physicochemical properties that are critical for a molecule's pharmacokinetic and pharmacodynamic behavior. The following table summarizes these differences.
| Property | 1H-Indazol-6-amine | This compound | Impact of Fluorination |
| Molecular Weight | 133.15 g/mol [3] | 151.14 g/mol [4] | Increased molecular weight. |
| LogP | 1.6 (Predicted)[3] | 1.28 (Predicted)[4] | May decrease lipophilicity, potentially affecting solubility and permeability. |
| pKa (amine) | (Predicted to be basic) | (Predicted to be less basic) | The electron-withdrawing nature of fluorine can decrease the basicity of the amino group. |
| Topological Polar Surface Area (TPSA) | 54.7 Ų[4] | 54.7 Ų[4] | No significant change in TPSA. |
| Hydrogen Bond Donors | 2[4] | 2[4] | No change in the number of hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2[4] | 2[4] | No change in the number of hydrogen bond acceptors. |
The Role of Fluorine in Modulating Biological Activity
Fluorine is the most electronegative element, and its introduction into a molecule can lead to significant changes in biological activity.[5] These changes can arise from:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.
-
Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of a molecule, which may be more favorable for binding to a biological target.
-
Membrane Permeability: While fluorination can decrease lipophilicity, in some cases, it can enhance membrane permeability through specific interactions with membrane components.
A structure-activity relationship (SAR) study on fluorinated sialic acid inhibitors demonstrated that the degree of fluorination can impact inhibitory potency, highlighting the nuanced effects of this modification.[6]
Hypothetical Signaling Pathway: Targeting Kinases with Indazole Derivatives
Indazole-based compounds are well-known inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[7][8] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by inhibitors derived from the this compound or 1H-indazol-6-amine scaffold.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indazole Derivatives as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitory activity of various indazole derivatives. It provides a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the evaluation and selection of compounds for further investigation.
The indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors used in oncology, such as axitinib and pazopanib.[1][2] The versatility of the indazole ring allows for extensive chemical modifications, leading to the development of a multitude of derivatives with potent and selective inhibitory activity against a wide range of protein kinases.[3][4] This guide presents a comparative study of these derivatives, focusing on their inhibitory efficacy against key kinases implicated in cancer and other diseases.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against their target kinases. This data, compiled from multiple studies, is benchmarked against established kinase inhibitors to provide a clear perspective on their relative potency. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.
Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (RTKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) | Source |
| Axitinib | VEGFR-1 | 1.2 | Pazopanib | VEGFR-1 | 10 | [5] |
| VEGFR-2 | 0.2 | VEGFR-2 | 30 | [5] | ||
| VEGFR-3 | 0.1-0.3 | VEGFR-3 | 47 | [5] | ||
| PDGFR-β | - | PDGFR-β | 84 | [5] | ||
| c-Kit | - | c-Kit | 74 | [5] | ||
| Compound 30 | VEGFR-2 | 1.24 | - | - | - | [6] |
| Indazole-pyrimidine derivative 13i | VEGFR-2 | 34.5 | Pazopanib | VEGFR-2 | 30 | [1] |
| VH02 | VEGFR-2 | 560 | - | - | - | [7] |
| 1H-indazole derivative 109 | EGFR T790M | 5.3 | - | - | - | [8] |
| EGFR | 8.3 | - | - | - | [8] | |
| Entrectinib (127) | ALK | 12 | - | - | - | [8] |
Table 2: Inhibitory Activity against Serine/Threonine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) | Source |
| Indazole Derivative 17 | Aurora A | 26 | Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Aurora B | 15 | |||||
| Indazole Derivative 21 | Aurora B | 31 | Barasertib (AZD1152) | Aurora B | 0.37 | [2] |
| Indazole Derivative 30 | Aurora A | 85 | Danusertib (PHA-739358) | Aurora A | 13 | [2] |
| Aurora B | 79 | |||||
| Indazole Amide 53a | Aurora A | < 1000 | Tozasertib (VX-680) | Aurora A | 2.5 | [2] |
| Aurora B | 0.6 | |||||
| Indazole Derivative 59a | Pim-1 | 3 | SGI-1776 | Pim-1 | 7 | [2] |
| Pim-2 | 11 | |||||
| Indazole Carboxamide 93a | TTK/Mps1 | 2.9 | CFI-400945 | TTK/Mps1 | 1.8 | [2] |
| Compound C05 | PLK4 | < 0.1 | - | - | - | [9] |
| Compound 15 | JNK3 | 1 | - | p38α | 226 | [7] |
| Compound 33c | ASK1 | Potent Inhibition | - | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate peptide/protein
-
Test compounds (Indazole derivatives and established inhibitors)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][4]
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[2]
Western Blot Analysis of Downstream Signaling
This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.[2]
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against the total protein as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their evaluation.
Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.[7][11]
Caption: Overview of the MAPK signaling cascade inhibited by certain indazole derivatives.[1][10]
Caption: General workflow for the discovery and evaluation of new kinase inhibitors.[11]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Fluoro-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Fluoro-1H-indazol-6-amine, a key intermediate in the development of targeted therapeutics. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. This document outlines detailed experimental protocols and presents a comparative analysis with alternative indazole-based kinase inhibitors, supported by representative experimental data.
Introduction to this compound and Its Alternatives
This compound is a fluorinated indazole derivative that serves as a crucial building block in the synthesis of various kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of kinase ATP-binding sites. For the purpose of this guide, we will compare the purity assessment of this compound with two other closely related indazole-based kinase inhibitor precursors:
-
Alternative A: 6-Bromo-1H-indazol-4-amine: A halogenated indazole offering different synthetic handles and potentially different impurity profiles.
-
Alternative B: 3-Amino-1H-indazole-6-carbonitrile: An indazole with a nitrile group, which can influence its physicochemical properties and impurity characteristics.
The robust analytical characterization of these compounds is paramount to ensure the reliability and reproducibility of subsequent drug discovery and development efforts.
Data Presentation: Comparative Purity Analysis
The following table summarizes the typical purity data obtained for synthesized batches of this compound and its alternatives using various analytical techniques.
| Analytical Technique | This compound | Alternative A: 6-Bromo-1H-indazol-4-amine | Alternative B: 3-Amino-1H-indazole-6-carbonitrile |
| HPLC (UV, 254 nm) | >99.5% | >98.5% | >99.0% |
| LC-MS (ESI+) | Consistent with HPLC purity | Consistent with HPLC purity | Consistent with HPLC purity |
| ¹H NMR (400 MHz) | No observable impurities | Minor unidentified peaks (<1%) | Trace residual solvent |
| Elemental Analysis | Within ±0.4% of theoretical | Within ±0.4% of theoretical | Within ±0.4% of theoretical |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: This method separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by comparing the area of the main peak to the total area of all peaks detected.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the identity of the main peak and to identify any impurities based on their mass-to-charge ratio.
Protocol:
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6.1-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Scan Range: m/z 100-500.
-
-
Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and to detect the presence of any structurally related impurities. The integration of signals in ¹H NMR can provide a quantitative measure of purity relative to a known standard.
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-d₆.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1 s
-
Acquisition Time: 4 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
-
Elemental Analysis
Principle: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to assess purity.
Protocol:
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer or equivalent.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.
Theoretical Elemental Composition for C₇H₆FN₃:
-
Carbon (C): 55.63%
-
Hydrogen (H): 4.00%
-
Nitrogen (N): 27.80%
Mandatory Visualizations
Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-1H-indazol-6-amine Derivatives as Proliferation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Fluoro-1H-indazol-6-amine derivatives, focusing on their anti-proliferative activities. The inclusion of a fluorine atom at the 4-position of the indazole ring is a key modification explored for its potential to enhance biological activity and pharmacokinetic properties.
I. Comparative Analysis of Anti-proliferative Activity
Recent studies have explored the impact of various substitutions on the this compound core, revealing key insights into their SAR. The primary focus has been on modifications at the 6-amino group and the N1 and C3 positions of the indazole ring.
Key SAR Observations:
-
Substitution at the 6-Amino Group: Introduction of a substituted benzyl group at the 6-amino position has been shown to be a critical determinant of anti-proliferative activity. For instance, a 4-fluorobenzyl substituent leads to potent activity.
-
Methylation of the Indazole Ring: Methylation at the N1 and C3 positions of the indazole ring significantly influences potency. A derivative with methylation at both these positions, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated a substantial increase in anti-proliferative activity, with an IC50 value in the sub-micromolar range against human colorectal cancer cells (HCT116).[1][2] This suggests that these methyl groups may be crucial for optimal interaction with the biological target.
-
Impact of Fluorine at Position 4: While a direct comparison with non-fluorinated analogs is not extensively detailed in the available literature, the potent activity of the 4-fluoro-substituted compounds highlights the favorable contribution of this moiety. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.
The following table summarizes the anti-proliferative activity of key this compound derivatives and related analogs.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| 1 | H | H | 4-fluorobenzyl | HCT116 | 14.3 ± 4.4[3] |
| 2 | CH3 | CH3 | 4-fluorobenzyl | HCT116 | 0.4 ± 0.3[1][2] |
Alternative Scaffolds:
While this guide focuses on this compound derivatives, it is important to consider alternative indazole-based scaffolds that have shown promise as anti-cancer agents. For example, various 1H-indazole-3-amine and N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent inhibitors of kinases such as PLK4.[4] Comparison with these alternative scaffolds can provide a broader perspective for drug design and development.
II. Experimental Protocols
This section details the methodologies used for the synthesis and biological evaluation of the this compound derivatives discussed.
A. General Synthetic Pathway for N-Substituted 4-Fluoro-1H-indazol-6-amines
A common synthetic route to N-substituted 6-aminoindazole derivatives involves a reductive amination reaction.[3]
-
Step 1: Acetylation of the Starting Material: The synthesis typically begins with the acetylation of the 6-aminoindazole core.
-
Step 2: Reductive Amination: The acetylated intermediate is then reacted with a desired aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the N-substituted product.
B. Anti-proliferative Activity Assay (Sulforhodamine B Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the Sulforhodamine B (SRB) assay.[3]
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
C. IDO1 Protein Expression Analysis (Western Blot)
The effect of the compounds on the expression of specific proteins, such as Indoleamine 2,3-dioxygenase 1 (IDO1), can be assessed by Western blot analysis.[1][2]
-
Cell Lysis: Treated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target protein (e.g., IDO1) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
III. Visualizations
Logical Relationship of Structure-Activity Relationship (SAR)
Caption: Key structural modifications influencing the anti-proliferative activity of this compound derivatives.
Experimental Workflow for Anti-proliferative Activity Screening
Caption: Workflow for evaluating the anti-proliferative activity of synthesized compounds using the SRB assay.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of several clinically approved drugs. However, achieving absolute target specificity across the highly conserved human kinome remains a significant challenge. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the indazole core, with a focus on providing a framework for evaluating the selectivity of new chemical entities.
Due to the limited availability of comprehensive public data for inhibitors with the specific 4-Fluoro-1H-indazol-6-amine scaffold, this guide will utilize data from closely related and well-characterized indazole-based inhibitors as representative examples. These will be compared against the established clinical multikinase inhibitors, Axitinib and Pazopanib, both of which feature an indazole core. This comparative approach offers valuable insights into the broader selectivity patterns of this important class of inhibitors.
Comparative Kinase Selectivity Profiles
The following tables summarize the kinase inhibition profiles of representative indazole-based inhibitors. It is important to note that direct comparison of potency values (IC50, Kd, or % inhibition) across different studies should be done with caution due to variations in assay formats and conditions.
Table 1: Selectivity Profile of a Representative Indazole-Based PLK4 Inhibitor (Compound C05)
| Kinase Target | % Inhibition at 0.5 µM | Primary Cellular Function |
| PLK4 | 87.45% | Centriole duplication, cell cycle control |
| Aurora A | 31.45% | Mitotic spindle formation, cell cycle control |
| Aurora B | 28.91% | Chromosome segregation, cytokinesis |
| CDK2/cyclin A | 25.78% | Cell cycle progression (G1/S transition) |
| PLK2 | 21.89% | Cell cycle control, response to stress |
| CHK1 | 18.67% | DNA damage checkpoint |
| PLK1 | 15.32% | Mitotic progression, cytokinesis |
| PLK3 | 12.56% | Cell cycle control, stress response |
| CDK4/cyclin D3 | 10.23% | Cell cycle progression (G1 phase) |
Data for Compound C05 is derived from a study on indazole-based PLK4 inhibitors and is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1][2]
Table 2: Selectivity Profile of a Representative Indazole-Based FLT3/PDGFRα Inhibitor
| Kinase Target | Kd (nM) | Primary Cellular Function |
| FLT3 | <10 | Hematopoietic stem/progenitor cell proliferation and differentiation |
| PDGFRα | <10 | Cell growth, proliferation, and survival |
| c-Kit | <10 | Hematopoiesis, melanogenesis, gametogenesis |
| VEGFR2 (KDR) | 10-100 | Angiogenesis, vascular development |
| CSF1R | 10-100 | Macrophage differentiation and function |
| DDR1 | 10-100 | Cell adhesion, migration, and proliferation |
| ABL1 | 100-1000 | Cell growth, differentiation, and apoptosis |
This data is representative of a 3-amino-1H-indazol-6-yl-benzamide derivative and is presented as the dissociation constant (Kd). Lower Kd values indicate higher binding affinity.
Table 3: Kinase Inhibition Profile of Axitinib (Indazole-Based Clinical Inhibitor)
| Kinase Target | IC50 (nM) | Primary Cellular Function |
| VEGFR1 | 0.1 | Angiogenesis, vascular development |
| VEGFR2 | 0.2 | Angiogenesis, vascular development |
| VEGFR3 | 0.1-0.3 | Lymphangiogenesis |
| PDGFRβ | 1.6 | Cell growth, proliferation, and migration |
| c-Kit | 1.7 | Hematopoiesis, melanogenesis, gametogenesis |
| PLK4 | 4.2 | Centriole duplication, cell cycle control |
Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2]
Table 4: Kinase Inhibition Profile of Pazopanib (Indazole-Based Clinical Inhibitor)
| Kinase Target | IC50 (nM) | Primary Cellular Function |
| VEGFR1 | 10 | Angiogenesis, vascular development |
| VEGFR2 | 30 | Angiogenesis, vascular development |
| VEGFR3 | 47 | Lymphangiogenesis |
| PDGFRα | 71 | Cell growth, proliferation, and survival |
| PDGFRβ | 84 | Cell growth, proliferation, and migration |
| c-Kit | 74 | Hematopoiesis, melanogenesis, gametogenesis |
| FGFR1 | 140 | Cell growth, differentiation, and survival |
| FGFR3 | 40 | Cell growth, differentiation, and survival |
Pazopanib is a multi-targeted tyrosine kinase inhibitor.[3]
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. A variety of methodologies are employed to assess both the potency and selectivity of these compounds.
In Vitro Kinase Profiling (Kinome Scan)
This is the most direct method for assessing inhibitor selectivity and involves screening the compound against a large panel of purified kinases.
-
Principle: The ability of a test compound to inhibit the activity of a large number of purified kinases is measured. This is often done at a single high concentration to identify initial "hits," followed by dose-response curves to determine the potency (e.g., IC50 or Kd) for the inhibited kinases.
-
Common Assay Formats:
-
Radiometric Assays: These assays measure the incorporation of a radiolabeled phosphate group (from [γ-33P]ATP) onto a substrate. A reduction in radioactivity in the presence of the inhibitor indicates inhibition.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in the luminescent signal corresponds to kinase inhibition.
-
Competition Binding Assays (e.g., KINOMEscan™): This method does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of the kinase. The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Chemical Proteomics
This approach identifies the protein targets of a small molecule directly from a complex biological sample, such as a cell lysate.
-
Principle: An immobilized version of the kinase inhibitor (or a broad-spectrum inhibitor) is used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then identified and quantified by mass spectrometry. In a competitive binding experiment, the cell lysate is pre-incubated with the free (non-immobilized) test inhibitor. A reduction in the amount of a specific kinase captured by the immobilized probe indicates that the test inhibitor is binding to that kinase.
-
Advantages: This method assesses inhibitor binding to endogenously expressed kinases in a more physiological context, where kinases are in their native conformation and part of larger protein complexes.
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target (and potential off-targets) within a live cell.
-
Principle: Techniques like the NanoBRET™ assay measure the proximity of an inhibitor to a target protein in living cells. The target protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. The test inhibitor competes with the tracer for binding to the target. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the inhibitor is engaging the target.
-
Advantages: Provides direct evidence of target engagement in a physiological cellular environment.
Visualizing Kinase Signaling Pathways and Experimental Workflows
To understand the potential biological consequences of on- and off-target kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for cross-reactivity profiling.
References
Navigating the Synthesis of 4-Fluoro-1H-indazol-6-amine: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-1H-indazol-6-amine, a valuable building block in medicinal chemistry, can be approached through several synthetic pathways. This guide provides a comparative analysis of two plausible routes, extrapolated from established methodologies for analogous indazole compounds, to aid in selecting the most suitable method for specific research and development needs.
At a Glance: Comparing Synthetic Routes
Two primary synthetic strategies emerge for the preparation of this compound, primarily differing in their choice of starting material: a substituted nitroaniline or a substituted nitrotoluene. Both routes converge on the key intermediate, 4-fluoro-6-nitro-1H-indazole, which is subsequently reduced to the target amine.
| Parameter | Route A: From Substituted Nitroaniline | Route B: From Substituted Nitrotoluene |
| Starting Material | 2-Amino-4-fluoro-6-nitrotoluene | 2,4-Difluoro-6-nitrotoluene |
| Key Steps | Diazotization and intramolecular cyclization | Nucleophilic aromatic substitution (SNAr) with hydrazine |
| Reagents | Sodium nitrite, acid | Hydrazine hydrate |
| Intermediate | 4-Fluoro-6-nitro-1H-indazole | 4-Fluoro-6-nitro-1H-indazole |
| Final Step | Reduction of nitro group | Reduction of nitro group |
| Potential Advantages | Potentially shorter route | Utilizes a potentially more accessible starting material |
| Potential Challenges | Handling of diazonium salts | Regioselectivity of the SNAr reaction |
| Estimated Overall Yield | Moderate | Moderate to Good |
Visualizing the Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams outline the key transformations.
Caption: Route A: Synthesis starting from a substituted nitroaniline.
Caption: Route B: Synthesis starting from a substituted nitrotoluene.
Detailed Experimental Protocols
The following are detailed experimental methodologies for the key steps in each proposed synthetic route, based on analogous procedures found in the literature.
Route A: From 2-Amino-4-fluoro-6-nitrotoluene
Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indazole
This procedure is adapted from the synthesis of substituted indazoles from ortho-toluidine derivatives.
-
Dissolution: Dissolve 2-amino-4-fluoro-6-nitrotoluene (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with water until the filtrate is neutral.
-
Purification: The crude 4-fluoro-6-nitro-1H-indazole can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This final step involves the reduction of the nitro group.
-
Reaction Setup: To a suspension of 4-fluoro-6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-4.0 eq).
-
Reduction: Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford this compound.
Route B: From 2,4-Difluoro-6-nitrotoluene
Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indazole
This procedure is based on the synthesis of indazoles via nucleophilic aromatic substitution of a fluorine atom by hydrazine.
-
Reaction Mixture: In a sealed vessel, dissolve 2,4-difluoro-6-nitrotoluene (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Hydrazine Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture at a temperature ranging from 80 °C to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield 4-fluoro-6-nitro-1H-indazole.
Step 2: Synthesis of this compound
The reduction of the nitro group is carried out as described in Step 2 of Route A.
Concluding Remarks
The choice between these synthetic routes will depend on several factors including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's expertise with particular reaction types. Route A, involving a diazotization reaction, may require more careful control of reaction conditions. Route B, on the other hand, relies on a potentially more straightforward nucleophilic aromatic substitution, but the regioselectivity of the reaction may need to be optimized. For both routes, the final reduction of the nitro group is a well-established and generally high-yielding transformation. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific needs.
The Double-Edged Sword: Examining the In Vitro and In Vivo Efficacy of 4-Fluoro-1H-indazol-6-amine Derivatives in Cancer Therapy
For Immediate Release
Researchers in oncology and drug development are witnessing a growing body of evidence supporting the therapeutic potential of 4-Fluoro-1H-indazol-6-amine derivatives. These compounds are demonstrating significant anti-cancer activity in both laboratory settings and preclinical models, targeting key pathways involved in tumor growth and immune evasion. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these promising agents, supported by experimental data and detailed methodologies, to aid researchers in navigating this evolving landscape.
Quantitative Efficacy: A Tale of Two Environments
The transition from a controlled in vitro environment to a complex in vivo system is a critical juncture in drug development. The following tables summarize the performance of key this compound derivatives, offering a clear comparison of their potency in cellular assays versus their therapeutic effect in animal models.
One notable derivative, referred to as Compound 2f, has shown potent growth-inhibitory activity against a panel of cancer cell lines in vitro.[1][2] Subsequent in vivo studies in a 4T1 murine breast cancer model revealed that this compound can effectively suppress tumor growth, underscoring its potential as a therapeutic candidate.[1][2]
| Compound | Target/Cell Line | In Vitro Efficacy (IC50) | Animal Model | In Vivo Efficacy | Reference |
| Compound 2f | A549 (Lung Cancer) | 0.23 µM | 4T1 Murine Breast Cancer Model | Tumor growth suppression | [1][2] |
| HCT116 (Colon Cancer) | 1.15 µM | [1][2] | |||
| 4T1 (Breast Cancer) | Not explicitly stated, but potent | [1][2] |
Another class of 4,6-disubstituted-1H-indazole-4-amine derivatives, including HT-28 and HT-37, has been investigated for their dual inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), crucial enzymes in tumor immune evasion.
| Compound | Target | In Vitro Efficacy (IC50) | Animal Model | In Vivo Efficacy | Reference |
| HT-28 | TDO | 0.62 µM | CT-26 Allograft (Colon Carcinoma) | Significant antitumor activity | [3] |
| HT-37 | IDO1 | 0.91 µM | CT-26 Allograft (Colon Carcinoma) | Not explicitly stated for HT-37 alone | [3] |
| TDO | 0.46 µM | [3] |
Delving into the Mechanisms: Signaling Pathways
The anti-cancer effects of these derivatives stem from their ability to modulate critical signaling pathways. Compounds targeting IDO1 and TDO, for instance, disrupt the kynurenine pathway, a key mechanism of immunosuppression in the tumor microenvironment. By inhibiting these enzymes, the derivatives can potentially restore T-cell-mediated anti-tumor immunity.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of 4-Fluoro-1H-indazol-6-amine: A Comparative Guide to Crystallographic and Spectroscopic Techniques
Correct structural assignment is a cornerstone of chemical research and drug development. For novel compounds such as 4-Fluoro-1H-indazol-6-amine, a substituted indazole of interest in medicinal chemistry, rigorous structural confirmation is imperative. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, a suite of complementary analytical techniques provides crucial and often more readily obtainable structural information. This guide compares the gold standard, X-ray crystallography, with alternative and supplementary methods for the structural characterization of small molecules.
Single-crystal X-ray crystallography provides an unequivocal determination of a molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal.[1][2] This technique offers precise measurements of bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the connectivity and conformation of the molecule in the solid state. However, the primary challenge often lies in growing a single crystal of sufficient size and quality, which can be a time-consuming and sometimes unsuccessful endeavor.[1]
To overcome this limitation and to provide a more comprehensive structural picture, especially in solution, researchers employ a combination of spectroscopic and spectrometric techniques. These methods, while often indirect, are indispensable for routine structural verification and for compounds that are difficult to crystallize.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method for structure determination depends on the nature of the sample, the information required, and the available resources. The following table provides a comparative overview of the most common techniques used for small molecule characterization.
| Technique | Information Provided | Sample Requirement | Time Required | Resolution | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | High-quality single crystal (typically >50 µm) | Days to weeks (including crystal growth) | Atomic (<1 Å) | Unambiguous structure determination.[2] | Crystal growth can be a major bottleneck.[1] |
| Microcrystal Electron Diffraction (MicroED) | Absolute 3D structure from nanocrystals | Powdered sample with nanocrystals (<1 µm) | Hours to a day | Atomic (~1 Å) | Requires much smaller crystals than SCXRD, faster data collection.[1][3] | Newer technique, less widely available instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry, dynamic processes in solution | 1-10 mg of pure sample | Minutes to hours per experiment | Indirect structural information | Provides detailed information about the molecule's structure in solution.[4][5] | Complex spectra can be difficult to interpret fully for novel structures. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS) | Micrograms to nanograms of sample | Minutes | High mass accuracy | High sensitivity, provides molecular formula.[5] | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | ~1 mg of sample | Minutes | Functional group level | Quick and easy method for identifying functional groups.[5] | Provides limited information on the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD) Protocol:
-
Crystal Growth: A suitable single crystal of this compound is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations may be screened to find optimal crystallization conditions.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. A series of experiments are performed, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) to establish through-bond correlations between protons and carbons.
-
Spectral Analysis: The resulting spectra are processed and analyzed to assign chemical shifts and coupling constants. This information is used to piece together the molecular structure, including the relative positions of the fluorine, amine, and other substituents on the indazole core.
Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the structural elucidation of a novel small molecule like this compound, highlighting the central role of X-ray crystallography for definitive confirmation.
Figure 1. Workflow for the structural confirmation of this compound.
References
Safety Operating Guide
Personal protective equipment for handling 4-Fluoro-1H-indazol-6-amine
This guide provides critical safety, operational, and disposal information for handling 4-Fluoro-1H-indazol-6-amine (CAS No. 885520-07-0). The following procedures are based on best practices for handling structurally similar hazardous compounds and are intended for use by trained professionals in a laboratory setting. A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most crucial first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][2] |
| Body | Laboratory coat | A standard flame-resistant lab coat is required to protect against skin contact.[1][2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The specific type of respirator should be determined by a formal risk assessment.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[2]
-
Verify that all necessary PPE is available and in good condition before commencing work.
2. Handling the Compound:
-
Don all required PPE as detailed in the table above.
-
To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.[1]
-
When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For a small spill, and if you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust creation, and place it into a sealed, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled solvent waste container, noting that it contains a halogenated organic compound.[2]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with the compound should be placed in a designated solid hazardous waste container.[2]
2. Storage and Disposal:
-
Store all waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Waste disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3] Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
